3',3'''-Biapigenin
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H18O10 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-12,31-36H |
InChI Key |
ABTLXABUBTZEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biflavonoid 3',3'''-Biapigenin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',3'''-Biapigenin, a member of the biflavonoid class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and its isomers, alongside detailed experimental protocols for its extraction and isolation. Quantitative data from key studies are summarized to facilitate comparative analysis. Furthermore, this document illustrates a generalized experimental workflow for isolation and a key signaling pathway associated with the biological activity of its parent monomer, apigenin, using standardized diagrams to support research and development efforts.
Natural Sources of this compound and Related Biflavonoids
This compound and its isomers are predominantly found in a select number of plant families, with the Selaginellaceae and Clusiaceae families being particularly rich sources. The genus Selaginella, commonly known as spikemosses, and the genus Garcinia are prominent producers of these complex flavonoids. Other plants, such as those from the Hypericum genus, are also known to contain related biapigenin isomers.
Quantitative analysis reveals that the concentration of these compounds can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table summarizes quantitative data on the isolation of this compound and its related compounds from notable natural sources.
| Plant Species | Plant Part | Compound Isolated | Extraction/Fraction Type | Yield/Content | Purity | Reference |
| Selaginella doederleinii | Whole plant | 2'',3''-dihydro-3',3'''-biapigenin | Total Biflavonoids Extract (TBESD) | 44.40 mg/g | Not specified | [1] |
| Selaginella doederleinii | Whole plant | 2'',3''-dihydro-3',3'''-biapigenin | Acetic Ether Extract (500 mg) | 7.5 mg | 98.2% | [2] |
| Selaginella doederleinii | Whole plant | 3',3'''-binaringenin | Acetic Ether Extract (500 mg) | 7.3 mg | 90.3% | [2] |
| Garcinia bakeriana | Leaves | I3,II8-biapigenin (Amentoflavone) | Not specified | Not specified | Not specified | [3] |
| Hypericum perforatum | Aerial parts | 3,8''-Biapigenin | Not specified | Not specified | Not specified | [4][5][6] |
Experimental Protocols for Isolation and Purification
The isolation of this compound and its analogs from plant matrices is a multi-step process involving extraction, fractionation, and purification. High-speed counter-current chromatography (HSCCC) has emerged as a particularly effective technique for the preparative isolation of biflavonoids from Selaginella species.[2]
General Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of biflavonoids from a plant source.
Caption: Generalized workflow for the isolation of this compound.
Detailed Protocol: Isolation from Selaginella doederleinii via HSCCC
This protocol is adapted from methodologies reported for the successful isolation of biflavonoids, including 2'',3''-dihydro-3',3'''-biapigenin, from S. doederleinii.[2][7]
1. Plant Material and Extraction:
- Air-dry the whole plant of Selaginella doederleinii.
- Pulverize the dried plant material into a coarse powder (20-40 mesh).
- Extract the powder with 8 times the volume of 70% ethanol at 85°C for 2 hours. Repeat this extraction three times.
- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude paste.
2. Fractionation:
- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, dichloromethane, and ethyl acetate.
- Monitor the anti-proliferative or desired biological activity of each fraction. The ethyl acetate and dichloromethane fractions have been shown to possess significant cytotoxic activities.[2]
- Concentrate the active fraction (e.g., ethyl acetate extract) to dryness. This will be the sample for HSCCC purification.
3. High-Speed Counter-Current Chromatography (HSCCC) Purification:
- Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a UV detector.
- Solvent System Selection: The choice of the two-phase solvent system is critical. A commonly used system for separating biflavonoids from the ethyl acetate extract is n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v/v/v).[2]
- Procedure:
- Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate at room temperature.
- Fill the entire HSCCC coil with the stationary phase (the upper phase for this solvent system).
- Pump the mobile phase (the lower phase) into the coil at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800 rpm).
- Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve the dried ethyl acetate extract in a suitable volume of the solvent mixture and inject it into the coil.
- Continuously monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions at regular intervals.
- After the separation is complete, stop the rotation and collect the entire contents of the coil.
4. Analysis and Identification:
- Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.
- Pool the pure fractions and evaporate the solvent.
- Confirm the structure and purity of the isolated compounds (e.g., 2'',3''-dihydro-3',3'''-biapigenin) using spectroscopic methods such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]
Relevant Signaling Pathways
While the specific signaling pathways modulated by this compound are still under extensive investigation, the mechanisms of its monomer, apigenin, have been well-documented, particularly in the context of cancer. Apigenin is known to target multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11] One of the most critical pathways inhibited by apigenin is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
The following diagram illustrates the inhibitory effect of apigenin on the PI3K/Akt/mTOR signaling cascade. It is hypothesized that this compound may exert similar effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivochem.com [invivochem.com]
- 5. 3,8''-biapigenin, 101140-06-1 [thegoodscentscompany.com]
- 6. Biflavonoids in Hypericum perforatum 1; Part 1. Isolation of I3, II8-Biapigenin | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 10. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 3',3'''-Biapigenin and Related Biflavonoids in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Biflavonoids, particularly dimers of the flavone apigenin, represent a class of plant secondary metabolites with significant therapeutic potential, exhibiting a range of activities from neuroprotective to anti-inflammatory. This technical guide provides a comprehensive overview of the biosynthetic pathway of these molecules, with a primary focus on amentoflavone (3',8''-biapigenin), the most extensively studied apigenin dimer, as a model for understanding the formation of related structures like 3',3'''-biapigenin. The guide details the multi-enzyme pathway from primary metabolism to the apigenin monomer, elucidates the pivotal oxidative coupling step catalyzed by specialized cytochrome P450 enzymes, presents available quantitative data, and provides detailed experimental protocols for extraction, quantification, and enzymatic analysis. Furthermore, it explores the current understanding of the pathway's regulation and visualizes key processes using logical diagrams, offering a foundational resource for researchers aiming to harness this pathway for biotechnological and pharmaceutical applications.
Introduction: The Landscape of Apigenin Dimers
Biflavonoids are a unique subclass of polyphenolic compounds formed by the dimerization of two flavonoid units. Among these, those derived from the flavone apigenin are of considerable interest due to their enhanced biological activities compared to their monomeric precursor. While the term This compound specifies a direct carbon-carbon linkage between the 3' position of the B-ring of one apigenin unit and the 3''' position of the second unit, the most well-characterized and commonly occurring apigenin dimer in nature is amentoflavone . Amentoflavone is structurally an isomer, featuring a C3'-C8'' linkage.[1][2]
Due to the significant overlap in their biosynthetic origin and the greater availability of research on its formation, this guide will detail the biosynthesis of amentoflavone as the principal model for apigenin dimerization. The principles, particularly the synthesis of the apigenin monomer and the mechanism of oxidative coupling, are considered directly applicable to the formation of this compound and other related isomers.
Part I: Biosynthesis of the Apigenin Monomer
The formation of apigenin is a well-established branch of the general flavonoid pathway, which itself is an extension of the phenylpropanoid pathway. This multi-step process utilizes precursors from primary metabolism.
-
Phenylpropanoid Pathway Initiation: The pathway begins with the amino acid L-phenylalanine , which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.
-
Hydroxylation: Cinnamic acid is then hydroxylated at the 4-position by a cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H) , to produce p-coumaric acid.
-
Activation: The carboxyl group of p-coumaric acid is activated by 4-Coumaroyl:CoA Ligase (4CL) , forming the thioester p-Coumaroyl-CoA . This molecule stands at a critical branch point for the synthesis of various secondary metabolites.
-
Chalcone Synthesis: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the gateway reaction into the flavonoid pathway. It facilitates the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.
-
Isomerization and Oxidation: The chalcone is subsequently cyclized into a flavanone by Chalcone Isomerase (CHI) , yielding naringenin . Naringenin is the central precursor for a vast array of flavonoids. Its conversion to the flavone apigenin is catalyzed by Flavone Synthase (FNS) . Plants utilize two distinct types of FNS: FNS I, a soluble 2-oxoglutarate-dependent dioxygenase, and FNS II, a membrane-bound cytochrome P450 enzyme. Both enzymes introduce a double bond between the C2 and C3 positions of the C-ring to form apigenin.[3][4][5]
Part II: The Dimerization Step - Formation of Amentoflavone
The critical step in the biosynthesis of amentoflavone is the oxidative coupling of two apigenin molecules. For decades, the enzymatic basis for this C-C bond formation remained elusive. Recent research has identified a specific subfamily of cytochrome P450 enzymes responsible for this reaction in gymnosperms.[6]
The Key Enzyme: Amentoflavone Synthase (CYP90J family) In Ginkgo biloba, the enzyme GbCYP90J6 has been identified as an amentoflavone synthase.[6] It catalyzes the regioselective intermolecular C-C coupling of two apigenin molecules to form amentoflavone (3',8''-biapigenin).
Proposed Catalytic Mechanism The proposed mechanism involves a heme-induced diradical coupling:
-
A first apigenin molecule binds to the active site of the CYP enzyme.
-
The heme cofactor catalyzes the abstraction of a hydrogen atom from the C3' position of the B-ring, generating a radical intermediate.
-
A second apigenin molecule binds, and a radical is similarly formed at the C8 position of its A-ring.
-
The enzyme's spatial constraints and π–π stacking interactions within the active site orient the two radicalized apigenin molecules, facilitating a specific C3'-C8'' bond formation to yield amentoflavone.[6]
This discovery of the CYP90J family as biflavonoid synthases represents a significant advancement in understanding plant natural product biosynthesis. It is highly probable that other enzymes from this family or related P450s are responsible for the formation of other biapigenin isomers, such as this compound, through similar radical coupling mechanisms with different regioselectivity.
Part III: Quantitative Data on Biapigenin Biosynthesis
Quantitative data on the biosynthesis of biapigenin is limited, particularly regarding the kinetic properties of the enzymes involved. The available data primarily consists of product yields from engineered microbial systems and concentrations found in various plant tissues.
| Parameter | Value | Organism/System | Notes | Reference |
| Product Titer | 4.75 mg/L | E. coli | De novo reconstruction of the amentoflavone pathway. | [6] |
| Amentoflavone Content | 103.82 mg/g | Selaginella doederleinii | Content within a total biflavonoids extract (TBESD). | [7] |
| 3,8''-Biapigenin Content | 0.5 - 125 µg/ml (Std. Curve) | Hypericum perforatum | Concentration range for HPLC standard curve for quantification in plant material. | [8] |
| Enzyme Kinetics (Km, Vmax, kcat) | Not Reported | - | As of late 2025, the specific kinetic parameters for CYP90J6 or any other characterized amentoflavone synthase have not been published in the peer-reviewed literature. | - |
Note: The absence of published kinetic data for amentoflavone synthase highlights a significant knowledge gap and an opportunity for future research in this area.
Part IV: Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its isomers.
Protocol 5.1: Extraction and Quantification of Biapigenin from Plant Material
This protocol is a composite method based on common practices for flavonoid analysis.
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves of Ginkgo biloba or whole parts of Selaginella spp.).
-
Lyophilize the material to dryness and record the dry weight.
-
Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen or a ball mill.
-
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) as the extraction solvent.
-
Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis by HPLC:
-
Reconstitute the dried extract in a known volume (e.g., 500 µL) of 80% methanol.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Perform elution using a binary solvent system:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Use a gradient elution profile, for example: 0-5 min, 10% B; 5-35 min, 10-70% B; 35-40 min, 70-10% B; 40-45 min, 10% B. The flow rate should be maintained at 1.0 mL/min.
-
Monitor the eluate using a photodiode array (PDA) detector at a wavelength of approximately 340 nm for apigenin-based flavonoids.
-
-
Quantification:
-
Prepare a standard curve using an authentic standard of this compound or amentoflavone at several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Identify the peak in the sample chromatogram by comparing its retention time and UV spectrum with the authentic standard.
-
Quantify the amount of the compound in the sample by integrating the peak area and interpolating the value on the standard curve. Express the final concentration as mg per g of dry weight of the plant material.
-
Protocol 5.2: Heterologous Expression and In Vitro Assay of Amentoflavone Synthase (CYP90J6)
This protocol is a representative method based on the characterization of cytochrome P450 enzymes.[6][9]
-
Gene Synthesis and Cloning:
-
Synthesize the coding sequence of the target gene (e.g., Ginkgo biloba CYP90J6), codon-optimized for expression in E. coli.
-
Clone the gene into an appropriate expression vector (e.g., pET-28a(+) or pCW-Ori+) that allows for the co-expression of a partner cytochrome P450 reductase (CPR), which is essential for P450 activity. The vector should contain an N-terminal affinity tag (e.g., His6-tag) for purification.
-
-
Heterologous Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or C41(DE3)).
-
Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate 1 L of Terrific Broth (TB) medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18-20°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. Supplement the medium with δ-aminolevulinic acid (0.5 mM) to promote heme synthesis.
-
Continue incubation at 18-20°C for 24-48 hours with shaking.
-
-
Microsomal Fraction Preparation:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells using a French press or sonicator on ice.
-
Remove cell debris by centrifugation (10,000 x g, 20 min, 4°C).
-
Isolate the membrane (microsomal) fraction by ultracentrifugation of the supernatant (100,000 x g, 90 min, 4°C).
-
Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol) and store at -80°C.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture in a total volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.4).
-
Microsomal protein (e.g., 50-100 pmol of P450).
-
Substrate: Apigenin (e.g., 50 µM, dissolved in DMSO; ensure final DMSO concentration is <1%).
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding 200 µL of ice-cold ethyl acetate or acetonitrile.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and analyze by HPLC or LC-MS to detect the formation of amentoflavone, comparing it to an authentic standard.
-
Part V: Regulation of Biosynthesis
The expression of genes in the flavonoid biosynthetic pathway is tightly controlled by a sophisticated network of transcription factors, ensuring that these compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental stimuli.
Upstream Regulation (General Flavonoid Pathway): The primary regulatory mechanism for the genes encoding enzymes like PAL, CHS, CHI, and FNS is the MBW complex . This is a ternary protein complex consisting of transcription factors from three distinct families:
-
R2R3-MYB proteins
-
basic Helix-Loop-Helix (bHLH) proteins
-
WD40-repeat (WDR) proteins
This complex binds to specific cis-regulatory elements in the promoters of the structural genes, thereby activating their transcription.[10] Environmental cues, such as UV light, are known to modulate the activity of this complex, often through additional transcription factors like bZIPs, leading to an increased production of flavonoids for protection.
Regulation of the Biflavonoid Branch: Currently, the specific transcriptional regulation of the biflavonoid branch is not well understood. It is unknown whether the CYP90J genes are targets of the same MBW complexes that regulate the upstream pathway or if a distinct set of transcription factors is responsible for inducing the dimerization step. The regulation of other CYP90 family genes has been linked to hormone signaling, such as the feedback inhibition of CYP90A1 and CYP90B1 by brassinosteroids, but these enzymes function in a different metabolic context.[2][6] Elucidating the specific regulatory network controlling amentoflavone synthase expression is a key area for future research.
Mandatory Visualizations
Caption: Overall biosynthetic pathway from L-Phenylalanine to biapigenins.
Caption: Experimental workflow for biapigenin analysis and enzyme characterization.
Caption: Logical model of the transcriptional regulation of biapigenin biosynthesis.
Conclusion and Future Perspectives
The biosynthetic pathway leading to apigenin dimers is now significantly clearer with the identification of the CYP90J family of cytochrome P450s as the key catalysts for the dimerization step. This guide has synthesized the current knowledge, detailing the pathway from primary metabolites to the final biflavonoid products, and provided practical methodologies for its study.
However, critical knowledge gaps remain. The lack of published enzyme kinetic data for any amentoflavone synthase prevents a full quantitative understanding of the pathway's efficiency. Furthermore, the specific transcriptional factors that regulate the commitment of apigenin to dimerization are yet to be discovered. Future research should prioritize:
-
Biochemical Characterization: Determining the kinetic parameters (Km, Vmax, kcat) of CYP90J enzymes to understand their substrate affinity and catalytic efficiency.
-
Discovery of New Enzymes: Identifying and characterizing the synthases responsible for other biapigenin isomers, including this compound.
-
Regulatory Network Analysis: Using transcriptomics, promoter analysis, and protein-DNA interaction studies to identify the transcription factors that control the expression of biflavonoid synthases.
Addressing these questions will not only deepen our fundamental understanding of plant metabolic diversity but also provide the necessary tools to engineer microbial or plant systems for the sustainable production of these high-value pharmaceutical compounds.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Transcription of the Arabidopsis CPD gene, encoding a steroidogenic cytochrome P450, is negatively controlled by brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound 3,8''-Biapigenin (FDB018295) - FooDB [foodb.ca]
- 4. Regulation of transcript levels of the Arabidopsis cytochrome p450 genes involved in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3',3'''-Biapigenin: Discovery and History
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
3',3'''-Biapigenin is a naturally occurring biflavonoid, a class of plant-derived polyphenolic compounds characterized by a structure composed of two apigenin monomer units. This dimeric structure confers unique physicochemical and biological properties that have garnered increasing interest within the scientific community. Found in various plant species, notably within the genus Selaginella, this compound and its derivatives have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on data presentation, experimental protocols, and the elucidation of its mechanisms of action.
Discovery and Natural Occurrence
The history of this compound is closely linked to the phytochemical investigation of plants from the Selaginella genus, which are known for their rich biflavonoid content. While the exact first discovery of this compound is not definitively documented in a singular, seminal paper, its presence and that of its derivatives have been reported in various studies focusing on the isolation and characterization of bioactive compounds from these ancient plants.
A significant milestone in the study of related compounds was the first reported isolation of 2'',3''-dihydro-3',3'''-biapigenin from Selaginella doederleinii Hieron by Li and colleagues in 2014.[1] This study was pivotal as it not only identified this novel biflavonoid but also described its cytotoxic properties against human cancer cell lines.[1] The structural elucidation of these complex molecules has been made possible through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3]
Table 1: Physicochemical Properties of this compound and its Dihydro-derivative
| Property | This compound | 2'',3''-Dihydro-3',3'''-biapigenin | Reference(s) |
| Molecular Formula | C30H18O10 | C30H20O10 | [4] |
| Molecular Weight | 538.46 g/mol | 540.47 g/mol | [4] |
| Natural Source(s) | Selaginella species | Selaginella doederleinii | [1][5] |
| Appearance | Yellowish powder | Pale yellow amorphous powder | [1] |
Synthesis of this compound
The total synthesis of this compound and related biflavonoids has been achieved, providing a means to produce these compounds for further biological evaluation and to create structural analogs. A key strategy in the synthesis of 3',3'''-linked biflavonoids involves the construction of a central biphenyl linkage.
One reported synthesis of this compound utilizes a bichalcone intermediate.[6] The general synthetic approach is outlined below:
Biological Activities and Quantitative Data
This compound and its derivatives have been evaluated for several biological activities, with a primary focus on their anticancer potential.
Anticancer Activity
The cytotoxic effects of 2'',3''-dihydro-3',3'''-biapigenin have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below.
Table 2: Cytotoxicity (IC50) of 2'',3''-Dihydro-3',3'''-biapigenin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |
| A549 | Lung Carcinoma | 40.2 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 24.33 (proliposomal formulation) | [7] |
| HeLa | Cervical Cancer | 37.53 | [7] |
It is important to note that the cytotoxicity can be influenced by the formulation of the compound, as demonstrated by the lower IC50 value for the proliposomal formulation of the total biflavonoid extract from S. doederleinii against HT-29 cells.[7]
Anti-inflammatory and Antioxidant Activities
While specific quantitative data for the anti-inflammatory and antioxidant activities of this compound are not extensively reported, its structural monomer, apigenin, is well-known for these properties. It is hypothesized that the dimeric structure of this compound contributes to or modifies these activities. Further research is required to quantify the specific anti-inflammatory and antioxidant potential of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.
Experimental Protocols
Isolation of 2'',3''-Dihydro-3',3'''-biapigenin from Selaginella doederleinii
A common method for the preparative isolation of biflavonoids from S. doederleinii is high-speed counter-current chromatography (HSCCC).[1]
Protocol Outline:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as 70% ethanol. The resulting extract is then partitioned with different solvents of increasing polarity (e.g., petroleum ether, dichloromethane, and ethyl acetate).
-
Fractionation: The ethyl acetate extract, which is typically rich in biflavonoids, is subjected to HSCCC.
-
HSCCC Separation: A suitable two-phase solvent system is selected for the separation. For the isolation of 2'',3''-dihydro-3',3'''-biapigenin, a system composed of n-hexane:ethyl acetate:methanol:water has been used.[1]
-
Purification and Identification: The collected fractions are analyzed by HPLC, and the pure compound is identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9][10][11][12]
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are an active area of research. However, based on the known activities of its monomer, apigenin, it is plausible that this compound may affect key cellular signaling cascades involved in cancer and inflammation, such as the NF-κB and MAPK pathways.[13][14][15][16][17][18]
Apigenin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and cell survival.[14] It has also been reported to modulate the activity of various components of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[15]
Conclusion and Future Directions
This compound represents a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. This technical guide has summarized the current knowledge regarding its discovery, synthesis, and biological activities. While initial studies on its dihydro-derivative have shown encouraging cytotoxic effects, more in-depth research is needed to fully elucidate the therapeutic potential of this compound itself.
Future research should focus on:
-
Definitive History: A thorough review of early phytochemical literature may pinpoint the very first report of this compound's isolation.
-
Comprehensive Biological Profiling: Systematic evaluation of the anticancer, anti-inflammatory, and antioxidant activities of pure, synthesized this compound is required to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to understand its mode of action and to identify potential biomarkers for its activity.
-
In Vivo Studies: Preclinical studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety of this compound and to determine its potential for clinical development.
The continued exploration of this compound and its analogs holds the promise of discovering novel therapeutic agents for a range of human diseases.
References
- 1. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]
- 5. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 16. Mechanism of Apigenin against breast cancer stem cells: network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apigenin induces caspase-dependent apoptosis by inhibiting signal transducer and activator of transcription 3 signaling in HER2-overexpressing SKBR3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Biological Activity of 3',3'''-Biapigenin and Its Derivatives
Introduction
3',3'''-Biapigenin is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of flavonoid units. As a dimer of apigenin, it shares a structural foundation with one of the most widely studied flavonoids. Primarily isolated from plants such as Selaginella doederleinii, this compound and its related derivatives are subjects of growing interest in biomedical research.[] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties.[][2]
This technical guide provides a comprehensive overview of the biological activities of this compound and its closely related isomers and derivatives, such as 2'',3''-dihydro-3',3'''-biapigenin and 3,8'-biapigenin. It is crucial to note that the specific isomer or derivative can significantly influence biological activity; therefore, data presented herein is carefully attributed to the specific compound studied in the cited literature. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key pathways and workflows.
Anticancer Activity
Biflavonoids derived from Selaginella doederleinii, including derivatives of biapigenin, have shown significant potential as anticancer agents.[3] Their mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[] Studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of 2'',3''-dihydro-3',3'''-biapigenin, a common derivative, against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 2'',3''-dihydro-3',3'''-biapigenin | A549 (Lung Carcinoma) | 40.2 | ~74.37 | [3] |
| 2'',3''-dihydro-3',3'''-biapigenin | LoVo (Colorectal Adenocarcinoma) | - | 14.41 | [5] |
| 2'',3''-dihydro-3',3'''-biapigenin | SMMC-7721 (Hepatocellular Carcinoma) | - | 89.57 | [5] |
Note: IC50 values were converted from µg/mL to µM using a molecular weight of 540.5 g/mol for 2'',3''-dihydro-3',3'''-biapigenin.[2]
Signaling Pathway: Flavonoid-Induced Apoptosis
The anticancer effects of flavonoids like apigenin and its dimers are often linked to their ability to modulate critical signaling pathways that control cell survival and death, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cells (e.g., A549, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO.[6] The compound is then serially diluted in the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition
Biapigenin and its isomers have been shown to be potent inhibitors of several key enzymes involved in metabolic and signaling pathways. This includes protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity; cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism; and lipoxygenase (LOX), an enzyme involved in inflammation.[7][8][9]
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| 3,8'-Biapigenin | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 4.5 µM | [7] |
| 3,8'-Biapigenin | Cytochrome P450 3A4 (CYP3A4) | Ki | 0.038 µM | [7] |
| 3,8'-Biapigenin | Cytochrome P450 2C9 (CYP2C9) | Ki | 0.32 µM | [7] |
| 3,8'-Biapigenin | Cytochrome P450 1A2 (CYP1A2) | Ki | 0.95 µM | [7] |
| 2'',3''-dihydro-3',3'''-biapigenin | Lipoxygenase (LOX) | IC50 | 18.41 µM | [8] |
Experimental Workflow: In Vitro Enzyme Inhibition Assay
This diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a specific enzyme, such as a cytochrome P450 isoform.
Experimental Protocol: CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol describes how to assess the inhibitory effect of a compound on CYP3A4, a major drug-metabolizing enzyme.[9]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), a phosphate buffer (pH 7.4), and a probe substrate for CYP3A4 (e.g., testosterone or nifedipine). Prepare various concentrations of the inhibitor (biapigenin) in a suitable solvent.
-
Incubation: Pre-incubate the HLMs with the inhibitor for a short period (e.g., 5-10 minutes) at 37°C to allow for potential binding.
-
Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and an NADPH-generating system (cofactor).
-
Reaction Termination: After a specific time (e.g., 15-30 minutes), terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
Neuroprotective Activity
Certain biapigenin isomers have demonstrated significant neuroprotective effects against excitotoxic insults, which are implicated in various neurodegenerative diseases.[10][11] The mechanism appears to involve the modulation of mitochondrial function and calcium homeostasis, thereby preventing neuronal cell death.[11][12]
Quantitative Data: Neuroprotective Effects
| Compound | Model System | Concentration | Effect | Reference |
| 3,8'-Biapigenin | Rat embryonic hippocampal neurons | 10 µM | Reverses cell death induced by kainate and NMDA | [7] |
| Biapigenin (isomer not specified) | Isolated rat brain mitochondria | - | Decreased ADP-induced membrane depolarization by 68% | [12] |
| Biapigenin (isomer not specified) | Rat embryonic hippocampal neurons | - | Significantly reduced neuronal death caused by excitotoxins | [11] |
Experimental Protocol: In Vitro Neuroprotection Assay against Excitotoxicity
This protocol details a method for evaluating the neuroprotective potential of a compound against excitotoxin-induced neuronal death.[11]
-
Primary Neuron Culture: Isolate and culture primary hippocampal or cortical neurons from embryonic rats.
-
Compound Pre-treatment: After several days in vitro, treat the mature neuronal cultures with various concentrations of biapigenin for a specified duration (e.g., 1-2 hours).
-
Excitotoxic Insult: Expose the neurons to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or kainic acid, for a short period (e.g., 20-30 minutes) in the continued presence of the test compound.
-
Washout and Recovery: Wash the cultures to remove the excitotoxin and compound, and return them to the original culture medium. Incubate for 24 hours to allow for delayed neuronal death to occur.
-
Viability Assessment: Assess neuronal viability using methods such as LDH assay (measuring lactate dehydrogenase release from damaged cells) or by cell counting after staining with fluorescent viability dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).
-
Data Analysis: Quantify the percentage of neuronal survival relative to control cultures (not exposed to excitotoxin). Determine the effective concentration of the compound that provides significant neuroprotection.
Anti-inflammatory and Antioxidant Activities
Biapigenin and its derivatives possess anti-inflammatory and antioxidant properties, contributing to their therapeutic potential.[][2] The anti-inflammatory effects have been observed in vivo, while the antioxidant activity is attributed to the flavonoid structure, which enables the neutralization of free radicals and modulation of cellular signaling pathways.[2][7]
Quantitative Data: Anti-inflammatory and Antioxidant Effects
| Compound | Activity | Model System | Dosage / Concentration | Effect | Reference |
| 3,8'-Biapigenin | Anti-inflammatory | Carrageenan-induced paw edema in rats | 8 mg/kg | Decreases paw edema | [7] |
| Biapigenin (isomer not specified) | Antioxidant | Isolated mitochondria | - | Reduced mitochondrial lipid peroxidation | [11] |
| 2'',3''-Dihydro-3',3'''-biapigenin methyl ether | Antioxidant | DPPH Assay | IC50 of chloroform fraction: 13.79 µg/mL | The fraction containing this compound showed potent radical scavenging. | [13][14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[7]
-
Animal Acclimation: Acclimate male Wistar rats or a similar strain to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., 3,8'-biapigenin at 8 mg/kg) orally or via intraperitoneal injection. The control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time post-compound administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common in vitro method to assess the antioxidant capacity of a compound.[14][15]
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from violet to yellow).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity versus concentration.
References
- 2. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scribd.com [scribd.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition on Lipoxygenase of the Flavonoids from Selaginella Labordei - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Quercetin, kaempferol and biapigenin from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative metabolic study of the chloroform fraction of three Cystoseira species based on UPLC/ESI/MS analysis and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic effects of 3',3'''-Biapigenin
An In-depth Technical Guide on the Potential Therapeutic Effects of 3',3'''-Biapigenin
Introduction
This compound is a naturally occurring biflavonoid, a dimer of the flavone apigenin. It is primarily isolated from medicinal plants such as Selaginella doederleinii and Hypericum perforatum.[1][2] As a member of the flavonoid class, this compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Preclinical research has highlighted its potential as a therapeutic agent in several key areas, including oncology, inflammation, and neurodegenerative disorders.[1][] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic effects, mechanisms of action, and pharmacokinetic profile. It is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics and Bioavailability
A significant challenge in the development of this compound as a therapeutic agent is its poor aqueous solubility and consequently low oral bioavailability.[4] Studies on the total biflavonoids extract from Selaginella doederleinii (TBESD), which contains 2'',3''-dihydro-3',3'''-biapigenin, have shown that these compounds have a short in vivo half-life and oral bioavailability below 3.5%.[5]
Improving Bioavailability
To address these limitations, various formulation strategies have been explored. Two notable approaches include the development of proliposomes (P-TBESD) and amorphous solid dispersions (TBESD-ASD).
-
Proliposomes (P-TBESD): A study utilizing a proliposomal formulation of TBESD demonstrated a dramatic increase in the relative oral bioavailability of its constituent biflavonoids in rats. Specifically, the bioavailability of 2'',3''-dihydro-3',3'''-biapigenin was increased by 761% compared to the unformulated extract.[4]
-
Amorphous Solid Dispersions (TBESD-ASD): Similarly, preparing an amorphous solid dispersion of TBESD with a hydrophilic polymer carrier resulted in significantly higher plasma concentrations. The mean Cmax (maximum concentration) and AUC (area under the curve) for 2'',3''-dihydro-3',3'''-biapigenin were 3.97-fold and 3.72-fold higher, respectively, than those of the raw extract.[6]
These formulation advancements are critical for enhancing the systemic exposure and potential efficacy of this compound upon oral administration.
Tissue Distribution and Excretion
After oral administration in rats, the biflavonoids from TBESD, including 2'',3''-dihydro-3',3'''-biapigenin, distribute to various tissues, with peak levels in the lungs, kidneys, muscle, ovary, and spleen being significantly higher than in plasma.[5] However, only a small amount is detected in the brain, suggesting limited penetration of the blood-brain barrier in its natural form.[5]
Excretion studies show that the primary route of elimination is through feces. Over a 48-hour period, approximately 29.31% of the administered dose of 2'',3''-dihydro-3',3'''-biapigenin was recovered in the feces, while only 0.25% was found in the urine.[5] This indicates poor absorption and/or significant biliary excretion.
Data Presentation
Table 1: Pharmacokinetic Parameters of 2'',3''-dihydro-3',3'''-biapigenin in Rats
| Formulation | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| TBESD (Raw Extract) | N/A | N/A | 100 | [4][6] |
| P-TBESD (Proliposomes) | N/A | N/A | 761% | [4] |
| TBESD-ASD (Solid Dispersion) | 3.97x higher vs TBESD | 3.72x higher vs TBESD | N/A | [6] |
Note: Specific Cmax and AUC values for the individual compound were not detailed in the search results, but fold-increases were provided.
Table 2: Excretion of 2'',3''-dihydro-3',3'''-biapigenin in Rats (48h post-oral administration)
| Excretion Route | Cumulative Amount (%) | Reference |
| Feces | 29.31 | [5] |
| Urine | 0.25 | [5] |
Therapeutic Effects and Mechanisms of Action
Anticancer Activity
This compound and its derivatives have demonstrated significant anticancer effects in preclinical models.[] The primary mechanism is attributed to the inhibition of tumor growth and the induction of apoptosis.[]
-
In Vitro Cytotoxicity: Studies on biflavonoids isolated from S. doederleinii have confirmed their anti-proliferative effects against various human cancer cell lines.[7] For instance, 2'',3''-dihydro-3',3'''-biapigenin showed an IC50 value of 40.2 µg/mL against a tested cancer cell line.[2] In silico studies suggest that biapigenin could act as a strong agonist for hPPARγ, contributing to its anticancer properties.
-
In Vivo Efficacy: In HT-29 xenograft-bearing mice, oral administration of TBESD resulted in tumor growth inhibition. The antitumor effect was significantly enhanced when using the P-TBESD formulation, highlighting the importance of improved bioavailability.[4]
Proposed Anticancer Mechanism of this compound.
Anti-inflammatory Effects
This compound is recognized for its anti-inflammatory properties.[][] While specific mechanistic studies on the dimer are limited, the well-documented activities of its monomer, apigenin, provide a strong basis for its potential mechanism. Apigenin is known to suppress inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and downregulating enzymes such as COX-2 and iNOS.[9][10] This is often achieved by modulating key inflammatory signaling pathways, most notably the NF-κB pathway.[9][11]
Potential Anti-inflammatory Signaling Pathway.
Neuroprotective Effects
A key therapeutic area for this compound is neuroprotection. A study demonstrated that biapigenin, along with quercetin and kaempferol, significantly reduces neuronal death caused by excitotoxicity induced by kainate and N-methyl-D-aspartate (NMDA).[1] The neuroprotective action of biapigenin is distinct from other flavonoids and is primarily mediated by its effects on mitochondrial function.[1]
The mechanisms include:
-
Prevention of delayed calcium deregulation. [1]
-
Maintenance of mitochondrial transmembrane potential. [1]
-
Reduction of mitochondrial lipid peroxidation. [1]
-
Direct modulation of mitochondrial bioenergetics and a decreased capacity for mitochondrial calcium accumulation. [1][12]
These actions collectively protect neurons from excitotoxic insults, suggesting a potential role in managing neurodegenerative diseases where mitochondrial dysfunction and excitotoxicity are implicated.
Neuroprotective Mechanism of this compound.
Experimental Protocols
Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[4]
-
Formulation Administration: Animals are administered the test formulation (e.g., TBESD or P-TBESD) orally via gavage.
-
Blood Sampling: Blood samples (~200 µL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 3, 8, 15, 30, 45, 60, 90, 120, 240, 360, 480, 720, and 1440 minutes) post-dosing.[4]
-
Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C. Prior to analysis, plasma proteins are precipitated.[4]
-
Quantification: The concentration of 2'',3''-dihydro-3',3'''-biapigenin and other biflavonoids in the plasma is determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[4]
In Vivo Antitumor Studies
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., HT-29 human colon carcinoma cells) are subcutaneously injected into the flank of the mice to establish xenograft tumors.[4]
-
Treatment Protocol: Once tumors reach a specified volume, mice are randomized into groups (e.g., control, positive control like 5-Fluorouracil, TBESD, P-TBESD). Treatment is administered orally daily for a set period (e.g., 14 days).
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition rate is calculated.
-
Histopathological Examination: Tumors and major organs are collected, fixed in formalin, and processed for hematoxylin and eosin (H&E) staining to assess antitumor effects and systemic toxicity.[4]
Experimental Workflow for In Vivo Antitumor Study.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines is used.
-
Method: The anti-proliferative effects are commonly monitored using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]
Conclusion
This compound is a promising natural biflavonoid with multifaceted therapeutic potential, particularly in cancer, inflammation, and neuroprotection. Its demonstrated activities, including apoptosis induction in cancer cells and protection of neurons from excitotoxic damage via mitochondrial stabilization, underscore its value as a lead compound for drug development. The primary obstacle to its clinical translation remains its poor oral bioavailability. However, recent advancements in formulation science, such as proliposomes and amorphous solid dispersions, have shown remarkable success in overcoming this limitation in preclinical models. Future research should focus on further elucidating the specific molecular targets and signaling pathways modulated by this compound, conducting more extensive in vivo efficacy and safety studies with optimized formulations, and ultimately moving towards clinical evaluation for relevant disease indications.
References
- 1. Quercetin, kaempferol and biapigenin from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
3',3'''-Biapigenin: A Technical Guide to its Antioxidant and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3',3'''-Biapigenin, a biflavonoid composed of two apigenin units, is a member of a class of plant-derived polyphenols with significant therapeutic interest. While research into the specific antioxidant and anti-inflammatory properties of the 3',3'''-isomer is still emerging, the broader family of biapigenins and the parent compound, apigenin, have demonstrated considerable activity in these areas. This technical guide provides a comprehensive overview of the known antioxidant and anti-inflammatory properties of biapigenin and its monomer, apigenin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. Due to the limited availability of specific quantitative data for this compound, data for other biapigenin isomers and apigenin are presented to provide a comparative context and highlight areas for future research.
Quantitative Data on Antioxidant and Anti-inflammatory Activities
The following tables summarize the available quantitative data for various biapigenin isomers and apigenin, providing a comparative perspective on their potential efficacy. It is crucial to note the specific isomer and experimental conditions when interpreting these values.
Table 1: Antioxidant Activity of Biapigenin Isomers and Apigenin
| Compound/Isomer | Assay | IC50 Value | Reference Compound | IC50 of Reference | Source |
| Apigenin | DPPH Radical Scavenging | 8.5 µM | - | - | [1] |
| Apigenin | DPPH Radical Scavenging | 131.9 ± 1.11 µg/ml | BHT | < 10 µg/ml | [2] |
| Amentoflavone (3',8''-Biapigenin) | DPPH Radical Scavenging | 7.03 µM | - | - | [3] |
| Robustaflavone | DPPH Radical Scavenging | 8.05 µM | - | - | [3] |
| Hypericum perforatum extract (contains I3, II8 biapigenin) | DPPH Radical Scavenging | 10.45 ± 0.61 μg/mL | Trolox | - | [4] |
| Hypericum vesiculosum extract | DPPH Radical Scavenging | 28 ± 1.41 μg/mL | Trolox | - | [4] |
| Apigenin | ABTS Radical Scavenging | 179.8 µg/ml | Ascorbic Acid | 127.7 µg/ml | [5] |
| Hypericum perforatum extract (contains I3, II8 biapigenin) | ABTS Radical Scavenging | - | Trolox | - | [4] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution.
Table 2: Anti-inflammatory Activity of Biapigenin Isomers and Apigenin
| Compound/Isomer | Assay | Target Cell Line | IC50 Value | Reference Compound | IC50 of Reference | Source |
| Apigenin | Nitric Oxide Production Inhibition | RAW 264.7 | 19.23 ± 1.34 µg/ml | L-NMMA | - | [2] |
| Apigenin | COX-2 Transcriptional Activation | RAW 264.7 | < 15 µM | - | - | [6] |
| Apigenin | iNOS Transcriptional Activation | RAW 264.7 | < 15 µM | - | - | [6] |
| Amentoflavone (3',8''-Biapigenin) | 5-Lipoxygenase Inhibition | - | 7.03 µM | - | - | [3] |
| Robustaflavone | 5-Lipoxygenase Inhibition | - | 8.05 µM | - | - | [3] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of flavonoid antioxidant and anti-inflammatory properties.
Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Include a control well containing the DPPH solution and the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.
-
Include control wells with: a) cells only, b) cells with LPS only, and c) cells with the test compound only.
-
Incubate the plate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production and the IC50 value.
Principle: This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. The inhibition can be measured by quantifying the production of prostaglandins (e.g., PGE2) or by using a colorimetric or fluorometric probe that detects the peroxidase activity of COX.
Protocol (using a commercial kit):
-
Prepare the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the reaction buffer, heme, and the test compound at various concentrations to the wells of a microplate.
-
Add the COX enzyme to initiate the reaction.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Add the substrate (arachidonic acid) to start the enzymatic reaction.
-
Add a colorimetric or fluorometric probe that reacts with the products of the COX reaction.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and the IC50 value.
Principle: This assay measures the inhibition of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which are involved in the production of leukotrienes. The activity of LOX is often determined by measuring the formation of hydroperoxides from a fatty acid substrate like linoleic acid or arachidonic acid.
Protocol:
-
Prepare a buffer solution (e.g., borate buffer, pH 9.0).
-
Prepare a solution of the lipoxygenase enzyme and the substrate (e.g., sodium linoleate).
-
Add the buffer, enzyme solution, and the test compound at various concentrations to a cuvette.
-
Incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of biapigenins and apigenin are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Biapigenins have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family of proteins (including p38, JNK, and ERK) are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs can then phosphorylate and activate various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes. Some studies suggest that biapigenins can suppress the phosphorylation and activation of MAPKs, thereby reducing the inflammatory response.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Screening and Characterization
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel compound like this compound for its antioxidant and anti-inflammatory properties.
References
- 1. ejmoams.com [ejmoams.com]
- 2. scielo.br [scielo.br]
- 3. Inhibition on Lipoxygenase of the Flavonoids from Selaginella Labordei - MedCrave online [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Potential of 3',3'''-Biapigenin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',3'''-Biapigenin, a naturally occurring biflavonoid, has emerged as a promising candidate for neuroprotective therapies. This document provides a comprehensive technical overview of the current state of research into its neuroprotective potential. Drawing on available preclinical data, we detail its mechanisms of action, present quantitative findings from key experimental studies, and outline the methodologies employed in its evaluation. The primary neuroprotective mechanisms of this compound appear to be centered on the modulation of mitochondrial function, particularly through its interaction with the adenine nucleotide translocator and the mitochondrial permeability transition pore, leading to a reduction in excitotoxicity-induced neuronal death. While research is ongoing, this biflavonoid demonstrates significant potential for further investigation in the context of neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a growing global health challenge. A key pathological feature in many of these conditions is excitotoxicity, a process where excessive stimulation of neurons by excitatory amino acids like glutamate leads to a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, and ultimately, neuronal cell death. Consequently, there is a pressing need for novel therapeutic agents that can mitigate these neurotoxic processes.
This compound, a homodimer of the flavone apigenin, is a naturally occurring biflavonoid found in plants such as Hypericum perforatum (St. John's Wort) and Rhus succedanea. While the neuroprotective properties of its monomer, apigenin, are well-documented, this compound is now being investigated for its own unique neuroprotective profile. This whitepaper synthesizes the existing scientific literature on the neuroprotective potential of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are primarily attributed to its ability to modulate mitochondrial function, thereby counteracting the downstream effects of excitotoxicity.
Modulation of Mitochondrial Bioenergetics and Calcium Homeostasis
Mitochondria play a central role in neuronal survival and death. In conditions of excitotoxicity, excessive intracellular calcium is taken up by the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors.
Research has shown that this compound directly influences mitochondrial bioenergetics. It has been observed to significantly decrease adenosine diphosphate (ADP)-induced mitochondrial membrane depolarization and enhance repolarization[1]. This effect is likely mediated through its interaction with the adenine nucleotide translocator (ANT) , a key component of the mPTP[1]. By modulating ANT function, this compound is thought to influence the opening of the mPTP, leading to an increase in mitochondrial calcium efflux[1]. This reduction in the mitochondrial calcium burden is a critical step in preventing excitotoxic cell death[1].
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, and its inhibition has been linked to neuroprotective effects in models of neurodegenerative diseases.
Quantitative Data on the Bioactivity of this compound
The following tables summarize the available quantitative data on the neuroprotective and related bioactivities of this compound.
| Parameter | Value | Cell/System Type | Reference |
| Inhibition of PTP1B (IC₅₀) | 4.5 µM | Enzyme Assay | |
| Reversal of Kainate/NMDA-induced cell death | Effective at 10 µM | Rat Embryonic Hippocampal Neurons |
Table 1: Neuroprotective and Enzymatic Inhibition Data for this compound
| Parameter | Effect of 10 µM this compound | System | Reference |
| ADP-induced membrane depolarization | 68% decrease | Isolated Rat Brain Mitochondria | [1] |
| Mitochondrial repolarization | 37% increase | Isolated Rat Brain Mitochondria | [1] |
Table 2: Effects of this compound on Mitochondrial Bioenergetics
Key Signaling Pathways
The primary signaling pathway implicated in the neuroprotective action of this compound is the mitochondrial pathway, with a focus on the regulation of the mPTP.
Figure 1: Proposed mechanism of this compound in mitigating excitotoxicity-induced mitochondrial dysfunction.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies adapted from studies investigating the neuroprotective effects of biflavonoids, including this compound.
In Vitro Neuroprotection Assay Against Excitotoxicity
This protocol is designed to assess the ability of a compound to protect neurons from death induced by excitatory amino acids.
-
Cell Culture:
-
Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rats.
-
Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Treatment:
-
On DIV 7-10, the culture medium is replaced with a balanced salt solution.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Excitotoxicity is induced by adding a combination of 100 µM kainate and 100 µM N-methyl-D-aspartate (NMDA) for 24 hours.
-
Control wells include untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the excitotoxins alone.
-
-
Assessment of Cell Viability (Lactate Dehydrogenase (LDH) Assay):
-
After the 24-hour incubation, the activity of LDH released into the culture medium is measured using a commercially available cytotoxicity detection kit.
-
A positive control for maximum LDH release is generated by lysing a set of untreated cells with 1% Triton X-100.
-
The percentage of neuroprotection is calculated as: [1 - (LDH in treated wells - LDH in control wells) / (Maximum LDH release - LDH in control wells)] * 100.
-
Figure 2: General experimental workflow for assessing the neuroprotective effect of this compound against excitotoxicity.
Mitochondrial Membrane Potential Assay
This protocol assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
-
Mitochondria Isolation:
-
Mitochondria are isolated from the brains of adult Wistar rats by differential centrifugation.
-
All procedures are carried out at 4°C. The brain tissue is homogenized in an isolation buffer, and the homogenate is subjected to a series of centrifugation steps to pellet the mitochondria.
-
The final mitochondrial pellet is resuspended in a respiration buffer.
-
-
Measurement of Mitochondrial Membrane Potential:
-
ΔΨm is measured using a TPP⁺-selective electrode or a fluorescent probe such as JC-1 or TMRM.
-
Isolated mitochondria (0.5 mg/mL) are added to the respiration buffer containing the chosen probe.
-
A baseline reading is established before the addition of a respiratory substrate (e.g., succinate).
-
This compound is added at the desired concentration (e.g., 10 µM).
-
Mitochondrial depolarization is induced by the addition of ADP (125 µM).
-
The changes in membrane potential (depolarization and subsequent repolarization) are recorded over time.
-
Future Directions
The current body of research provides a solid foundation for the neuroprotective potential of this compound. However, further studies are warranted to fully elucidate its therapeutic promise. Future research should focus on:
-
Expanding the Mechanistic Understanding: Investigating the effects of this compound on other key neuroprotective signaling pathways, such as the Nrf2 and NF-κB pathways, will provide a more complete picture of its mechanism of action.
-
Comprehensive In Vitro and In Vivo Studies: Further in vitro studies using different neuronal cell types and neurotoxic insults are needed. Subsequent in vivo studies in animal models of neurodegenerative diseases will be crucial to assess its efficacy, bioavailability, and safety profile.
-
Structure-Activity Relationship Studies: Comparing the neuroprotective efficacy of this compound with its monomer, apigenin, and other biflavonoids will provide valuable insights into the structure-activity relationships of this class of compounds.
Conclusion
This compound is a promising neuroprotective agent with a distinct mechanism of action centered on the preservation of mitochondrial function in the face of excitotoxic insults. The available data, though limited, highlight its potential for further development as a therapeutic candidate for neurodegenerative diseases. This technical whitepaper provides a comprehensive overview of the current knowledge and a framework for future investigations into this intriguing biflavonoid.
References
Anticancer Properties of 3',3'''-Biapigenin: A Technical Guide for Researchers
Foreword
3',3'''-Biapigenin, a naturally occurring biflavonoid, has emerged as a compound of interest in oncology research. Primarily found as a constituent of the medicinal plant Selaginella doederleinii, it has demonstrated notable anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, with a focus on its mechanism of action, experimental data, and relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction to this compound
This compound belongs to the flavonoid class of polyphenolic compounds and is characterized by its dimeric apigenin structure. It is one of the major active ingredients in the total biflavonoids extracted from Selaginella doederleinii, a plant with a history of use in traditional medicine for treating various ailments, including cancer.[] Research has shown that this compound exhibits significant anticancer effects, primarily through the inhibition of tumor growth and the induction of apoptosis.[]
While much of the research has been conducted on extracts containing a mixture of biflavonoids, the potent bioactivity of these extracts has spurred interest in the specific contributions of their individual components, such as this compound.
In Vitro Anticancer Activity
The anticancer properties of this compound and related compounds have been evaluated in various cancer cell lines. The primary mechanisms observed are cytotoxicity, induction of apoptosis, and cell cycle arrest.
Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. While data specifically for this compound is limited, studies on closely related compounds and extracts containing it provide valuable insights.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| 2'',3''-dihydro-3',3'''-biapigenin | Not Specified | 40.2 µg/mL | [2] |
| Biapigenin | HeLa (Cervical Cancer) | 67 µM | [3] |
Note: The data for 2'',3''-dihydro-3',3'''-biapigenin is for a closely related compound and provides an indication of the potential potency of biapigenin derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. This compound has been shown to induce apoptosis, a key mechanism of its anticancer activity.[] While specific studies detailing the apoptotic pathways activated by isolated this compound are not extensively available, the broader extract studies suggest a significant pro-apoptotic effect.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Flavonoids, including the parent compound apigenin, are known to induce cell cycle arrest, thereby halting the proliferation of cancer cells. It is plausible that this compound shares this mechanism of action.
In Vivo Antitumor Activity
The in vivo efficacy of biflavonoid extracts from Selaginella doederleinii containing this compound has been demonstrated in preclinical models. In a study utilizing HT-29 xenograft-bearing mice, oral administration of a proliposomal formulation of the total biflavonoid extract resulted in significant tumor growth inhibition.[] This suggests that this compound contributes to the overall in vivo antitumor effect of the extract and has potential for oral bioavailability and therapeutic efficacy.
Postulated Mechanisms of Action and Signaling Pathways
Due to the limited number of studies on isolated this compound, the precise signaling pathways it modulates are not yet fully elucidated. However, based on the extensive research on its parent monomer, apigenin, we can infer the likely mechanisms of action. Apigenin is known to modulate several key signaling pathways implicated in cancer progression.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn leads to the deactivation of Akt and mTOR.[4][5] This inhibition results in decreased cell proliferation and the induction of apoptosis and autophagy in cancer cells.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Apigenin has been demonstrated to modulate MAPK signaling, often leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[6]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is observed in many human cancers. Apigenin has been shown to inhibit the STAT3 signaling pathway by reducing its phosphorylation and nuclear translocation, leading to the downregulation of STAT3 target genes involved in metastasis, such as MMP-2 and MMP-9.[7]
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the anticancer properties of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Future Directions
The anticancer potential of this compound is promising, but further research is required to fully understand its therapeutic value. Future studies should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable more focused in vitro and in vivo studies.
-
Mechanism of Action: Detailed investigation of the specific molecular targets and signaling pathways directly modulated by isolated this compound.
-
Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Combination Therapies: Evaluation of the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Clinical Trials: If preclinical data is sufficiently robust, progression to well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Conclusion
This compound is a bioactive biflavonoid with demonstrated anticancer properties. Its ability to inhibit tumor growth and induce apoptosis, likely through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and STAT3, makes it a compelling candidate for further investigation as a novel anticancer agent. This technical guide provides a foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of this promising natural compound.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Biological Activity of 3',3'''-Biapigenin and Its Derivatives
Introduction
3',3'''-Biapigenin is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of two flavonoid units, in this case, apigenin. Biflavonoids, including biapigenin and its derivatives, have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities. These compounds are known to exhibit antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The structural complexity and stereochemistry of biflavonoids present unique challenges and opportunities in synthetic chemistry and pharmacology. These notes provide an overview of the synthesis strategies for this compound and its derivatives, alongside their biological applications, with a focus on their anticancer potential through the modulation of key cellular signaling pathways.
Synthetic Approaches
The synthesis of this compound and related biflavonoids primarily relies on carbon-carbon bond-forming reactions to couple two flavonoid monomers. The main strategies include:
-
Oxidative Coupling: This biomimetic approach mimics the natural biosynthesis of biflavonoids. It involves the oxidation of the parent flavonoid (apigenin) to generate radical intermediates that subsequently dimerize.[4][5][6] Reagents such as ferric chloride (FeCl₃) or enzymatic systems can be employed to facilitate this coupling. A catalyst-free method using molecular oxygen in alkaline water has also been reported for the oxidative coupling of related flavones.[5][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura and Sonogashira couplings offer a more controlled and versatile approach to biflavonoid synthesis.[5][8][9] These reactions involve the coupling of a halogenated flavonoid with a flavonoid boronic acid or ester (Suzuki) or a terminal alkyne (Sonogashira), providing good yields and regioselectivity.
-
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of two aryl halide molecules.[10][11][12] While effective for synthesizing symmetrical biaryls, it often requires harsh reaction conditions (high temperatures) and can result in low yields. The synthesis of a hexamethylated precursor of this compound has been reported using this method, albeit with a yield of only 0.6%.[13]
Biological Activity and Mechanism of Action
This compound and its derivatives have been identified as promising therapeutic agents, particularly in oncology. Their parent monomer, apigenin, is known to modulate several critical cellular signaling pathways implicated in cancer progression.
-
Anticancer Activity: Derivatives of biapigenin have demonstrated significant cytotoxicity against various human cancer cell lines.[14] For instance, 2'',3''-dihydro-3',3'''-biapigenin, a closely related derivative, has shown notable inhibitory effects.[14]
-
PPARγ Agonism: Biapigenin has been identified as a potent agonist of human Peroxisome Proliferator-Activated Receptor gamma (hPPARγ), a nuclear receptor that plays a crucial role in regulating adipogenesis, inflammation, and cell proliferation.[15] Activation of PPARγ can induce apoptosis and inhibit the growth of cancer cells.
-
Inhibition of PI3K/Akt/mTOR Pathway: Apigenin, the monomeric unit of biapigenin, is a well-documented inhibitor of the PI3K/Akt/mTOR signaling pathway.[4][9][16][17][18] This pathway is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to therapy. By inhibiting this cascade, apigenin and its dimeric forms can induce apoptosis and autophagy in cancer cells.
Quantitative Data
The following table summarizes the cytotoxic activity of a biapigenin derivative against a human cancer cell line. For comparison, representative IC₅₀ values for the parent compound, apigenin, against various cancer cell lines are also included.
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| 2'',3''-dihydro-3',3'''-biapigenin | Hela (Cervical Cancer) | Cytotoxicity | 40.2 µg/mL | [14] |
| Apigenin | MCF-7 (Breast Cancer) | Cytotoxicity | 2.3 µM | [1] |
| Apigenin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 4.1 µM | [1] |
| Apigenin | HT-29 (Colon Cancer) | Cytotoxicity | 38.76 µg/mL | [19] |
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound via Oxidative Coupling
This protocol provides a general methodology for the synthesis of this compound based on the oxidative coupling of apigenin. Note: This is a generalized procedure and may require optimization.
Materials:
-
Apigenin
-
Anhydrous Ferric Chloride (FeCl₃) or Iodine (I₂)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve apigenin in an appropriate anhydrous solvent.
-
Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., FeCl₃) in the same solvent to the apigenin solution at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific conditions.
-
Work-up: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Inhibition by Western Blot
This protocol describes how to assess the effect of biapigenin derivatives on the PI3K/Akt/mTOR signaling pathway in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Biapigenin derivative (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the biapigenin derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for the synthesis of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by biapigenin.
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen mediated oxidative couplings of flavones in alkaline water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3',3'''-Biapigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3',3'''-Biapigenin, a naturally occurring biflavonoid with potential therapeutic properties. The described methodology is applicable for the analysis of this compound in plant extracts and other relevant matrices. This document provides comprehensive experimental protocols, including sample preparation, standard preparation, and chromatographic conditions, to ensure reliable and reproducible results.
Introduction
This compound is a biflavonoid found in various plant species, including Selaginella doederleinii and Hypericum perforatum.[1][2] Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.[][4][5] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a validated HPLC method coupled with UV or Mass Spectrometry detection for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound and related biflavonoids.[][6][7]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 (HPLC-DAD) | Condition 2 (HPLC-MS/MS) |
| HPLC Column | Ultimate® XB-C18 (100 x 4.6 mm, 3.5 µm) | Ultimate® XB-C18 (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.05% Acetic Acid | Water with 0.5% Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Elution | 0-4 min, 30-40% B; 4-23 min, 40-42% B; 23-25 min, 42-46% B | Gradient conditions to be optimized for specific sample matrix |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Column Temp. | 30 °C | Not Specified |
| Injection Volume | 10 µL | 5 µL |
| Detection | DAD at 270 nm | ESI-MS/MS |
Standard and Sample Preparation
A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent such as methanol or DMSO to a final concentration of 1 mg/mL.[8] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase or methanol to construct a calibration curve.
-
Extraction: A suitable extraction method, such as Soxhlet or maceration, should be employed to extract this compound from the plant material.[1]
-
Procedure:
-
Accurately weigh about 1.0 g of the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol or ethyl acetate) using the chosen extraction technique.
-
Evaporate the solvent from the extract under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol or mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Typical Results for Related Biflavonoids |
| Linearity (r²) | ≥ 0.999[6] |
| Precision (%RSD) | 0.72% to 2.51%[6][10] |
| Repeatability (%RSD) | 1.26% to 2.91%[6][10] |
| Accuracy (% Recovery) | 99.0% to 99.43% for similar compounds[9] |
| Limit of Quantification (LOQ) | < 10 ng/mL for related biflavonoids by LC-MS/MS[] |
Experimental Workflow & Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the HPLC quantification of this compound and a simplified representation of a potential signaling pathway influenced by biflavonoids.
Caption: General Workflow for HPLC Quantification of this compound.
Caption: Potential Signaling Pathways Modulated by this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound in various samples. The flexibility in detection, using either DAD or MS, allows for adaptation of the method based on the required sensitivity and specificity. Proper method validation is essential to ensure the quality and reliability of the analytical data. This methodology will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. invivochem.com [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for LC-MS/MS Analysis of 3',3'''-Biapigenin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',3'''-Biapigenin is a naturally occurring biflavonoid found in several plant species, including Hypericum perforatum (St. John's Wort). This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antidepressant, neuroprotective, and antitumor activities.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates. The following sections detail the key steps involved in the analytical workflow.
Sample Preparation
The primary goal of sample preparation is to extract this compound from the biological matrix and remove potential interferences that could suppress the analyte signal or contaminate the LC-MS/MS system. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method developed for the quantification of biflavonoids in human plasma.[3][4]
-
To 200 µL of plasma sample, add an appropriate internal standard (IS).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method used for the determination of I3,II8-biapigenin in plasma.[2][5]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving this compound from other matrix components and isomers.
| Parameter | Recommended Conditions |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A reversed-phase C18 column, such as an XTerra® MS C18 (e.g., 2.1 x 100 mm, 3.5 µm), is commonly used.[2][3][4][5] |
| Mobile Phase A | 0.1% or 2% Formic acid in water.[3][4] |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient | A gradient elution is typically employed to ensure good peak shape and separation. The specific gradient will depend on the column and system used. |
| Flow Rate | Typically in the range of 0.2-0.4 mL/min. |
| Column Temperature | Maintained at a constant temperature, e.g., 30°C, for reproducibility. |
| Injection Volume | 5-10 µL. |
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode.[3][4] |
| MRM Transitions | The precursor ion for this compound is [M-H]⁻ at m/z 537.4. A characteristic product ion is observed at m/z 385.[4] The specific transitions should be optimized for the instrument being used. |
| Ion Source Parameters | Capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for this compound. |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound from various studies.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Study 1[3] | Study 2[5] |
| Biological Matrix | Human Plasma | Mouse and Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| LC Column | XTerra® MS C18 | XTerra MS C18 |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 537.4 | Not specified |
| Product Ion (m/z) | 385.0 | Not specified |
Table 2: Quantitative Performance of LC-MS/MS Methods for this compound
| Parameter | Value (Study 1)[3] | Value (Study 2)[5] |
| Linearity Range | 1 - 500 ng/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Not specified, but detected in plasma |
| Recovery | ~90% | Not specified |
| Intra-day Precision (RSD%) | 10-15% (at low conc.), 5% (at high conc.) | Acceptable |
| Inter-day Precision (RSD%) | 10-15% (at low conc.), 10% (at high conc.) | Acceptable |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: Experimental workflow for this compound analysis.
Postulated Signaling Pathway
While the specific signaling pathways of this compound are still under investigation, its structural similarity to other bioactive biflavonoids, such as amentoflavone, suggests potential mechanisms of action. Amentoflavone is known to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, PI3K/Akt, and MAPK/ERK.[6][7][8] The following diagram illustrates a representative signaling pathway that may be influenced by this compound, based on the known actions of related compounds.
Caption: Postulated signaling pathway for this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry of I3,II8-biapigenin, the major biflavone in Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of 3',3'''-Biapigenin from Selaginella doederleinii
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 3',3'''-Biapigenin, a bioactive biflavonoid, from the medicinal plant Selaginella doederleinii. This document outlines optimized methods for ultrasonic-assisted extraction (UAE) of total flavonoids, followed by purification using column chromatography and quantification by high-performance liquid chromatography (HPLC). Furthermore, potential signaling pathways modulated by apigenin, the monomeric constituent of this compound, are illustrated to provide context for its biological activity. All quantitative data is presented in tabular format for clarity and ease of comparison.
Introduction
Selaginella doederleinii Hieron, a member of the Selaginellaceae family, is a traditional medicinal plant known for its rich content of bioactive compounds, particularly biflavonoids.[1][2] Among these, this compound has garnered interest for its potential therapeutic properties. Biflavonoids from S. doederleinii have demonstrated various biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4] The effective extraction and purification of this compound are crucial for further pharmacological studies and drug development. This document provides detailed methodologies for these processes.
Extraction of Total Flavonoids from Selaginella doederleinii
Ultrasonic-assisted extraction is an efficient method for extracting flavonoids from plant materials. The following table summarizes optimized parameters for the extraction of total flavonoids from S. doederleinii.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Total Flavonoids
| Parameter | Optimized Value | Reference |
| Solvent | 70% Ethanol | [3][5][6] |
| Extraction Time | 50 minutes | [3][5][6] |
| Extraction Temperature | 65°C | [3][5][6] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | [5] |
| Ultrasonic Frequency | 40 kHz | [5] |
| Ultrasonic Power | 50 W | [5] |
| Maximum Yield of Total Flavonoids | 4.414 mg/g | [3][5][6] |
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Preparation of Plant Material:
-
Air-dry the whole plant of Selaginella doederleinii.
-
Grind the dried plant material into a fine powder.
-
-
Extraction Procedure:
-
Weigh 2.0 g of the powdered S. doederleinii and place it into a 50 mL flask.[5]
-
Add 40 mL of 70% ethanol to the flask, achieving a solid-to-liquid ratio of 1:20.[5]
-
Place the flask in an ultrasonic bath with a frequency of 40 kHz and a power rating of 50 W.[5]
-
Set the temperature of the ultrasonic bath to 65°C.[3][5][6]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Collect the supernatant for further purification.
-
Purification of this compound
Column chromatography is a widely used technique for the purification of specific compounds from a crude extract. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for isolating biflavonoids from S. doederleinii.
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Biflavonoid Purification
| Parameter | Value | Reference |
| Target Compounds | Amentoflavone, Robustaflavone, 2'',3''-dihydro-3',3'''-biapigenin, 3',3'''-binaringenin | [7] |
| Sample | Acetic ether extract of S. doederleinii | [7] |
| Solvent System | n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v) | [7] |
| Stationary Phase | Upper phase | [7] |
| Mobile Phase | Lower phase | [7] |
| Flow Rate | 2.0 mL/min | [7] |
| Revolution Speed | 850 rpm | [7] |
| Detection Wavelength | 254 nm | [7] |
| Purity of 2'',3''-dihydro-3',3'''-biapigenin | 98.2% | [7] |
Experimental Protocol: Column Chromatography Purification
-
Preparation of the Crude Extract:
-
Concentrate the crude flavonoid extract obtained from the ultrasonic-assisted extraction under reduced pressure.
-
Fractionate the concentrated extract sequentially with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, and ethyl acetate). The ethyl acetate fraction is enriched with biflavonoids.[4]
-
-
Column Chromatography (General Steps):
-
Prepare a slurry of the selected stationary phase (e.g., silica gel or Sephadex LH-20) in the initial mobile phase.
-
Pack a glass column with the slurry, ensuring a uniform and compact bed.
-
Pre-equilibrate the column by passing the initial mobile phase through it.
-
Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions containing the target compound (this compound).
-
Evaporate the solvent to obtain the purified compound.
-
Quantification of this compound by HPLC
High-performance liquid chromatography is a precise method for the identification and quantification of this compound.
Table 3: HPLC Parameters for the Analysis of Biflavonoids from S. doederleinii
| Parameter | Value | Reference |
| HPLC System | Shimadzu LC-20AD or equivalent | [8] |
| Column | C18 reverse-phase column (e.g., Ultimate® XB-C18, 100 x 4.6 mm, 3.5 µm) | [8][9] |
| Mobile Phase A | Water with 0.5% acetic acid | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Gradient Elution | Optimized gradient of Mobile Phase A and B | [9] |
| Flow Rate | 0.2 mL/min | [9] |
| Column Temperature | 25°C | [8] |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector (254 nm) | [7][9] |
| Injection Volume | 10 µL | [8] |
Experimental Protocol: HPLC Quantification
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh the purified sample of this compound.
-
Dissolve it in a known volume of the same solvent used for the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters listed in Table 3.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Potential Signaling Pathway of Action
While the specific signaling pathways modulated by this compound are still under investigation, the biological activities of its monomeric unit, apigenin, are well-documented. Apigenin is known to induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[10][11][12] It is plausible that this compound exerts its effects through similar mechanisms.
The following diagram illustrates the inhibitory effect of apigenin on the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis.
References
- 1. Homogenate-Ultrasound-Assisted Ionic Liquid Extraction of Total Flavonoids from Selaginella involven: Process Optimization, Composition Identification, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. academicjournals.org [academicjournals.org]
- 4. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Apigenin Ameliorates H2O2-Induced Oxidative Damage in Melanocytes through Nuclear Factor-E2-Related Factor 2 (Nrf2) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) Pathways and Reducing the Generation of Reactive Oxygen Species (ROS) in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of 3',3'''-Biapigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of 3',3'''-Biapigenin, a biflavonoid with potential therapeutic applications. The following sections detail the protocols for assessing its antioxidant, anti-inflammatory, and anticancer properties, and discuss the potential signaling pathways involved.
Data Presentation: Quantitative Bioactivity
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for the closely related derivative, 2",3"-dihydro-3',3'''-biapigenin, and the parent compound, apigenin, to provide a comparative context for expected bioactivity.
Table 1: Anticancer Activity of 2",3"-dihydro-3',3'''-biapigenin
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| 2",3"-dihydro-3',3'''-biapigenin | Not Specified | Cytotoxicity | 40.2[1] |
Table 2: Antioxidant Activity of Apigenin
| Compound | Assay | IC50 |
| Apigenin | DPPH Radical Scavenging | 8.5 µM[2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are suitable for testing the bioactivity of pure compounds like this compound.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well with 100 µL of methanol and 100 µL of DPPH solution.
-
Prepare a blank well with 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
b) Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 10 µL of various concentrations of this compound solution.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Create a standard curve using Trolox.
-
Express the results as Trolox equivalents (TE).
-
Anti-inflammatory Activity Assays
a) Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.
-
Materials:
-
This compound
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Quercetin (positive control)
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the enzyme solution by dissolving soybean lipoxygenase in borate buffer.
-
Prepare the substrate solution by dissolving linoleic acid in borate buffer.
-
In a cuvette, mix the enzyme solution and different concentrations of this compound.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of hydroperoxides.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
b) Albumin Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the heat-induced denaturation of albumin, a process analogous to protein denaturation in inflammation.
-
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Water bath
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a 1% aqueous solution of albumin.
-
Prepare a stock solution of this compound in a suitable solvent.
-
The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of this compound.
-
Prepare a control with 2 mL of distilled water instead of the compound solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage of inhibition of denaturation and determine the IC50 value.
-
c) Proteinase Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the activity of proteases, enzymes that are released during inflammation and cause tissue damage.
-
Materials:
-
This compound
-
Trypsin
-
Casein (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid
-
Aspirin (positive control)
-
UV-Vis spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound.
-
The reaction mixture contains 2 mL of 20 mM Tris-HCl buffer, 1 mL of trypsin solution, and 1 mL of various concentrations of this compound.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 1 mL of 0.8% (w/v) casein solution and incubate for an additional 20 minutes.
-
Stop the reaction by adding 2 mL of 70% perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anticancer Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
CO₂ incubator
-
Microplate reader
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by this compound and a general experimental workflow for its bioactivity testing. The signaling pathways are based on the known effects of the closely related flavonoid, apigenin.
References
Application Notes and Protocols for Studying the Effects of 3',3'''-Biapigenin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',3'''-Biapigenin is a biflavonoid, a class of natural compounds known for their diverse biological activities. Found in plants such as Selaginella doederleinii, this compound and related biflavonoids have demonstrated potential anticancer and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery and development.[1][2] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit critical signaling pathways implicated in cancer progression.[1]
These application notes provide detailed protocols for studying the cytotoxic and mechanistic effects of this compound in various cancer cell lines. The methodologies described herein are based on established protocols for related flavonoids and biflavonoids, offering a robust framework for investigating the therapeutic potential of this compound.
Data Presentation: Cytotoxicity of Related Biflavonoids
While specific IC50 values for this compound are not extensively documented in publicly available literature, data from closely related biflavonoids isolated from Selaginella doederleinii provide a strong rationale for its potential anticancer activity. The following table summarizes the cytotoxic effects of these related compounds on various human cancer cell lines. It is recommended to perform dose-response studies to determine the specific IC50 value of this compound for the cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2'',3''-dihydro-3',3'''-biapigenin | Not Specified | Not Specified | 74.1 µM (40.2 µg/ml) | |
| Amentoflavone | Various | Various | 36.3 µg/ml (representative) | |
| Robustaflavone | Various | Various | 50.0 µg/ml (representative) | |
| Delicaflavone | Various | Various | 13.2 µg/ml (representative) | |
| 3',3'''-binaringenin | Various | Various | 19.3 µg/ml (representative) |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in a complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete medium from the stock solution. A suggested starting range is 1-100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantitative determination of apoptosis and necrosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Flow Cytometry Workflow for Apoptosis Detection.
Western Blot Analysis of Signaling Pathways
This protocol is designed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the STAT3 and apoptosis pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Western Blot Workflow for Protein Analysis.
Gene Expression Analysis by qPCR
This protocol is used to quantify changes in the mRNA expression of genes involved in apoptosis and other relevant pathways following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Bcl-2, Bax, Caspase-3, STAT3) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Seed and treat cells with this compound as described previously.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target or reference gene, and cDNA template.
-
Set up the reactions in a qPCR plate, including no-template controls.
-
-
qPCR and Data Analysis:
-
Run the qPCR plate in a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the amplification data to obtain Ct values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Signaling Pathway Modulated by Apigenin (and likely this compound)
Based on studies of the closely related flavonoid apigenin, this compound is hypothesized to inhibit the STAT3 signaling pathway and induce apoptosis. Apigenin has been shown to inhibit the phosphorylation of JAK2 and Src kinases, which in turn prevents the phosphorylation and activation of STAT3.[3] Activated STAT3 typically promotes the transcription of genes involved in cell survival and proliferation. Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspases and apoptosis.
Hypothesized Signaling Pathway of this compound.
References
Application Notes and Protocols for In Vivo Studies of 3',3'''-Biapigenin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies on 3',3'''-Biapigenin are limited in publicly available literature. The following application notes and protocols are based on research conducted on the structurally related biflavonoid, 2'',3''-dihydro-3',3'''-biapigenin, the parent compound apigenin, and general principles for the in vivo evaluation of flavonoids. These guidelines are intended to serve as a starting point for study design.
Application Notes
This compound is a biflavonoid, a class of plant-derived polyphenolic compounds known for a wide range of biological activities. Research on the parent molecule, apigenin, and other biflavonoids suggests that this compound holds significant therapeutic potential, particularly in oncology, anti-inflammatory applications, and neuroprotection.[][2][3][4][5][6][7][8] However, like many flavonoids, its poor water solubility and low oral bioavailability present challenges for in vivo studies.[9][10]
Recommended Animal Models
The choice of animal model is critical and depends on the therapeutic area being investigated.
-
Oncology:
-
Xenograft Models: Human cancer cell lines (e.g., HT-29 for colorectal cancer) are implanted into immunodeficient mice (e.g., BALB/c nude or SCID mice).[9][11][12] This model is excellent for assessing the direct anti-tumor efficacy of a compound on human cancers. Studies on total biflavonoid extracts containing a biapigenin derivative have successfully used HT-29 xenograft models.[9]
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).[12] This model is essential for studying the interplay between the compound, the tumor, and the host immune system.
-
-
Inflammation:
-
Lipopolysaccharide (LPS)-Induced Sepsis/Inflammation: LPS administered to mice or rats induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.[8][13] This model is useful for evaluating the systemic anti-inflammatory effects of this compound.
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation, suitable for screening compounds for anti-inflammatory activity.[7]
-
-
Neuroprotection:
-
Middle Cerebral Artery Occlusion (MCAO): This model induces cerebral ischemia/reperfusion injury in rats or mice, mimicking the pathology of an ischemic stroke.[14][15] It is the standard for evaluating the neuroprotective potential of test compounds. Apigenin has shown protective effects in this model.[14][15]
-
Formulation and Administration
The poor solubility of biflavonoids is a significant hurdle. To improve oral bioavailability for in vivo studies, specialized formulations may be necessary.
-
Formulation Strategies: Proliposomal formulations have been shown to dramatically increase the oral bioavailability of 2'',3''-dihydro-3',3'''-biapigenin and other biflavonoids from Selaginella doederleinii extract.[9][10] Researchers should consider similar lipid-based delivery systems or the use of co-solvents such as PEG400, DMSO, and Tween 80, though toxicity of the vehicle must be assessed.
-
Route of Administration: Oral gavage is a common and effective method for administering compounds to rodents in a controlled manner.[16][17][18][19][20] Intraperitoneal (IP) or intravenous (IV) injections can also be used, bypassing absorption barriers, but may not reflect a clinically relevant route of administration for an orally intended drug.
Data Summary
Quantitative data for this compound is scarce. The following tables provide pharmacokinetic data for related biflavonoids found in Selaginella doederleinii extract as a reference and suggest potential starting doses for in vivo studies.
Table 1: Pharmacokinetic Parameters of Biflavonoids from a Proliposomal Formulation in Rats Following Oral Administration [9][10]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| 2'',3''-dihydro-3',3'''-biapigenin | 200 (extract) | 185.3 ± 46.2 | 0.5 ± 0.2 | 853.6 ± 195.7 | 761% |
| Amentoflavone | 200 (extract) | 450.1 ± 98.5 | 0.6 ± 0.3 | 2105.4 ± 458.1 | 669% |
| Robustaflavone | 200 (extract) | 162.7 ± 39.8 | 0.8 ± 0.4 | 758.2 ± 182.3 | 523% |
| 3',3'''-Binaringenin | 200 (extract) | 210.6 ± 55.1 | 0.4 ± 0.1 | 985.9 ± 230.4 | 955% |
Data represents mean ± SD. Relative bioavailability is compared to the raw extract.
Table 2: Proposed Dosing Regimens for this compound in Preclinical Models
| Animal Model | Therapeutic Area | Proposed Dose Range (mg/kg/day) | Administration Route | Rationale / Reference |
| Mouse (Xenograft) | Oncology | 25 - 100 | Oral Gavage | Based on effective doses of S. doederleinii extract and other flavonoids in cancer models.[5][9] |
| Mouse/Rat (LPS) | Inflammation | 10 - 50 | Oral Gavage / IP | Based on effective doses of apigenin in inflammation models.[6][8][13] |
| Rat (MCAO) | Neuroprotection | 10 - 50 | IP / Oral Gavage | Based on effective doses of apigenin in stroke models.[14][15] |
Experimental Protocols
Protocol 1: In Vivo Anticancer Efficacy in a HT-29 Xenograft Mouse Model
1. Animals:
-
Use 6-8 week old female BALB/c nude mice.
-
Allow a 1-week acclimatization period. House in sterile conditions with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Culture HT-29 human colon adenocarcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase. Resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na or specified formulation vehicle)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, IP, twice weekly)
-
-
Preparation of this compound: Prepare a formulation to enhance solubility (e.g., suspension in 0.5% carboxymethyl cellulose sodium or a proliposomal formulation).
-
Administer the compound or vehicle daily via oral gavage for 14-21 days.
4. Monitoring:
-
Measure tumor dimensions with a digital caliper every 2-3 days. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Record body weight every 2-3 days to monitor toxicity.
5. Endpoint Analysis:
-
At the end of the study, euthanize mice.
-
Excise tumors, weigh them, and photograph them.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological (H&E) and immunohistochemical (e.g., Ki-67, cleaved caspase-3) analysis.
-
Snap-freeze another portion in liquid nitrogen for Western blot or qPCR analysis of relevant signaling pathways.
-
Collect major organs (liver, kidney, spleen) for histopathological assessment of toxicity.
Protocol 2: In Vivo Anti-inflammatory Activity in an LPS-Induced Mouse Model
1. Animals:
-
Use 8-10 week old male C57BL/6 mice.
-
Allow a 1-week acclimatization period.
2. Grouping and Treatment:
-
Randomize mice into groups (n=6-8 per group):
-
Group 1: Control (Vehicle only)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (e.g., 25 mg/kg)
-
Group 4: LPS + Positive Control (e.g., Dexamethasone, 1 mg/kg)
-
-
Administer this compound or vehicle via oral gavage 1 hour prior to LPS challenge.
3. Induction of Inflammation:
-
Inject mice intraperitoneally with LPS from E. coli at a dose of 10 mg/kg.
-
The control group receives an IP injection of sterile saline.
4. Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and collect tissues such as lung and liver.
5. Analysis:
-
Allow blood to clot and centrifuge to collect serum.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits.[8][13]
-
Homogenize tissue samples for analysis of inflammatory markers or for histopathology.
Protocol 3: Standard Operating Procedure for Oral Gavage in Mice
1. Materials:
-
Appropriately sized gavage needle (18-20 gauge, 1.5-inch flexible or curved with a ball tip for adult mice).[16][19]
-
Syringe appropriately sized for the dosing volume.
-
Scale for accurate animal weight.
2. Procedure:
-
Determine Dosing Volume: Weigh the mouse immediately before dosing. The maximum recommended volume is 10 mL/kg.[16][18][19] For a 25g mouse, the maximum volume is 0.25 mL.
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[19][20] Mark this length on the needle.
-
Restraint: Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head and prevent the front paws from interfering. The body should be held in a vertical position.[19]
-
Insertion: Gently introduce the gavage needle into the diastema (the gap behind the incisors).[18] The needle should be directed towards the back of the throat, allowing the mouse to swallow it. Advance the needle gently and smoothly down the esophagus to the pre-measured mark. There should be no resistance.[19][20] If resistance is met, stop immediately and restart.
-
Administration: Once the needle is in place, slowly administer the substance over 2-3 seconds.[18]
-
Removal: After administration, gently remove the needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[17][18]
Visualizations (Graphviz)
Caption: General workflow for in vivo evaluation of this compound.
Caption: Proposed anticancer signaling pathways of this compound.
Caption: Experimental workflow for the LPS-induced inflammation model.
References
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Apigenin in cancer prevention and therapy: A systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-oxidant and anti-inflammatory effects of apigenin in a rat model of sepsis: an immunological, biochemical, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 13. Anti-Fibrotic Efficacy of Apigenin in a Mice Model of Carbon Tetrachloride-Induced Hepatic Fibrosis by Modulation of Oxidative Stress, Inflammation, and Fibrogenesis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Enhancing 3',3'''-Biapigenin Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
3',3'''-Biapigenin, a biflavonoid found in medicinal plants such as Selaginella doederleinii, has demonstrated significant potential as an anticancer and anti-inflammatory agent. Its therapeutic efficacy is largely attributed to its ability to modulate key cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK/ERK. However, the clinical translation of this compound is hampered by its poor aqueous solubility and low oral bioavailability. These application notes provide detailed formulation strategies and experimental protocols to overcome these limitations, thereby enhancing the therapeutic potential of this promising natural compound. The following sections detail two effective formulation approaches: Amorphous Solid Dispersion (ASD) and Proliposomes (P-TBESD), supported by quantitative data and comprehensive methodologies.
I. Formulation Strategies and Data Summary
Poor aqueous solubility is a primary obstacle to the oral bioavailability of this compound. The following formulation strategies have been shown to significantly improve its dissolution and absorption characteristics.
Data Presentation
The following tables summarize the quantitative improvements in solubility, dissolution, and pharmacokinetic parameters of this compound and associated biflavonoids from Selaginella doederleinii extract (TBESD) when formulated as an Amorphous Solid Dispersion (ASD) or as Proliposomes (P-TBESD).
Table 1: Improvement in Aqueous Solubility of Biflavonoids from Selaginella doederleinii Extract (TBESD) using Amorphous Solid Dispersion (ASD) with PVP K-30.
| Compound | Fold Increase in Solubility vs. Raw TBESD |
| Amentoflavone | 16.98 |
| Robustaflavone | 17.47 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 17.59 |
| 3′,3‴-binaringenin | 18.42 |
| Delicaflavone | 19.48 |
Data sourced from a study on amorphous solid dispersions of TBESD.[1]
Table 2: In Vitro Dissolution of Biflavonoids from TBESD and TBESD-ASD Formulations after 60 Minutes.
| Compound | Cumulative Release from Raw TBESD (%) | Cumulative Release from TBESD-ASD (%) |
| Amentoflavone | 24.31 | 86.91 |
| Robustaflavone | 19.80 | 87.29 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 17.21 | 83.66 |
| 3′,3‴-binaringenin | 19.13 | 85.79 |
| Delicaflavone | 16.35 | 79.43 |
At the end of the dissolution test, the release for all five biflavonoids from the ASD formulation was nearly 100%.
Table 3: Pharmacokinetic Parameters of Biflavonoids after Oral Administration of TBESD and TBESD-ASD in Rats.
| Compound | Formulation | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Fold Increase in Cmax (ASD vs. TBESD) | Fold Increase in AUC0–t (ASD vs. TBESD) | Relative Bioavailability (ASD vs. TBESD) (%) |
| Amentoflavone | TBESD | 132.6 ± 28.4 | 876.5 ± 154.3 | 3.43 | 2.78 | 293 |
| TBESD-ASD | 454.8 ± 98.7 | 2436.7 ± 489.1 | ||||
| Robustaflavone | TBESD | 89.5 ± 18.2 | 589.4 ± 112.7 | 2.15 | 1.99 | 372 |
| TBESD-ASD | 192.4 ± 41.5 | 1172.9 ± 245.8 | ||||
| 2″,3″-dihydro-3′,3‴-biapigenin | TBESD | 105.7 ± 21.9 | 698.3 ± 135.6 | 3.97 | 3.72 | 375 |
| TBESD-ASD | 419.6 ± 88.2 | 2597.7 ± 512.4 | ||||
| 3′,3‴-binaringenin | TBESD | 112.3 ± 24.1 | 745.2 ± 148.9 | 4.17 | 4.87 | 484 |
| TBESD-ASD | 468.2 ± 95.3 | 3629.1 ± 711.5 | ||||
| Delicaflavone | TBESD | 78.4 ± 16.5 | 512.8 ± 101.3 | 2.38 | 1.84 | 278 |
| TBESD-ASD | 186.5 ± 39.8 | 943.5 ± 198.7 |
Data represent mean ± SD (n=6).
Table 4: Relative Bioavailability of Biflavonoids from Proliposome Formulation (P-TBESD) Compared to Raw TBESD.
| Compound | Relative Bioavailability (%) |
| Amentoflavone | 669 |
| Robustaflavone | 523 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 761 |
| 3′,3‴-binaringenin | 955 |
| Delicaflavone | 191 |
Data sourced from a study on proliposomal formulations of TBESD.[2][3]
II. Experimental Protocols
Detailed methodologies for the preparation and evaluation of the amorphous solid dispersion and proliposome formulations are provided below.
Protocol 1: Preparation and Characterization of this compound Amorphous Solid Dispersion (ASD)
Objective: To improve the solubility and dissolution rate of this compound by preparing an amorphous solid dispersion using a hydrophilic polymer.
Materials:
-
Total Biflavonoids Extract from Selaginella doederleinii (TBESD) containing this compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (Analytical Grade)
-
Distilled Water
-
HPLC-grade Acetonitrile and Acetic Acid
Equipment:
-
Rotary Evaporator
-
Water Bath
-
Vacuum Oven
-
Scanning Electron Microscope (SEM)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
HPLC System with a C18 column
Procedure:
1. Preparation of the Amorphous Solid Dispersion (Solvent Evaporation Method): a. Dissolve TBESD and PVP K-30 in ethanol. A typical ratio is 1:4 (w/w) of TBESD to PVP K-30. b. The solution is placed in a round-bottom flask and attached to a rotary evaporator. c. Evaporate the ethanol under vacuum at a controlled temperature (e.g., 50°C). d. The resulting solid film is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. The dried solid dispersion is then pulverized and sieved.[4]
2. Physicochemical Characterization: a. Scanning Electron Microscopy (SEM): To observe the surface morphology of the raw TBESD, PVP K-30, and the prepared TBESD-ASD. b. Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the biflavonoids in the solid dispersion. Thermograms are recorded by heating the samples at a constant rate (e.g., 10°C/min). c. Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions between the biflavonoids and the polymer carrier.
3. In Vitro Dissolution Study: a. Perform the dissolution test using a USP paddle apparatus. b. The dissolution medium should be a relevant buffer, such as phosphate buffer (pH 6.8). c. Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm. d. Add a weighed amount of TBESD-ASD or raw TBESD to the dissolution medium. e. Withdraw aliquots of the medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium. f. Filter the samples and analyze the concentration of this compound and other biflavonoids using a validated HPLC method.
4. HPLC Analysis: a. Use a C18 column (e.g., 100 × 4.6 mm, 3.5 μm). b. The mobile phase can consist of a gradient of water (containing 0.05% acetic acid) and acetonitrile. c. Set the flow rate to 1 mL/min and the column temperature to 30°C. d. The detection wavelength for biflavonoids is typically around 270 nm.
Protocol 2: Preparation and Characterization of this compound Proliposomes (P-TBESD)
Objective: To develop a proliposomal formulation to enhance the oral bioavailability of this compound.
Materials:
-
TBESD containing this compound
-
Soy Lecithin
-
Cholesterol
-
Sodium Deoxycholate (NaDC)
-
Isomalto-oligosaccharides (IMOs) as a protective coating
-
Chloroform and Methanol (2:1, v/v)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Equipment:
-
Rotary Evaporator
-
Probe Sonicator
-
Transmission Electron Microscope (TEM)
-
Zeta Potential Analyzer
-
HPLC-ESI-MS/MS System
Procedure:
1. Preparation of Proliposomes (Thin Film Dispersion-Sonication Method): a. Dissolve TBESD, soy lecithin, cholesterol, and NaDC in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. b. Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an aqueous solution of IMOs by gentle rotation. e. The resulting suspension is then sonicated using a probe sonicator to form proliposomes. f. The proliposome suspension can be lyophilized to obtain a dry powder.[2][3]
2. Physicochemical Characterization: a. Transmission Electron Microscopy (TEM): To visualize the morphology and size of the reconstituted liposomes. b. Particle Size and Zeta Potential Analysis: To determine the size distribution and surface charge of the liposomes.
3. In Vivo Pharmacokinetic Study: a. Use male Sprague-Dawley rats, fasted overnight before the experiment. b. Divide the rats into two groups: one receiving raw TBESD and the other receiving the P-TBESD formulation, administered orally via gavage. c. Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. d. Centrifuge the blood samples to separate the plasma. e. Plasma Sample Preparation: Precipitate the plasma proteins using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant for analysis. f. LC-MS/MS Analysis: Quantify the concentration of this compound and other biflavonoids in the plasma samples using a validated HPLC-ESI-MS/MS method.[3] g. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
III. Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound and Related Biflavonoids
The anticancer and anti-inflammatory effects of biflavonoids from Selaginella doederleinii, including this compound, are mediated through the modulation of several key signaling pathways.
Caption: Anticancer signaling pathways modulated by this compound.
The diagram above illustrates how this compound and related biflavonoids exert their anticancer effects by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways, ultimately leading to the induction of apoptosis and suppression of pro-survival gene transcription.[5][6]
Experimental Workflow Diagrams
The following diagrams outline the key steps in the preparation and evaluation of the bioavailability-enhanced formulations of this compound.
References
- 1. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]
- 2. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 3',3'''-Biapigenin as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',3'''-Biapigenin is a naturally occurring biflavonoid found in plants of the Selaginella and Hypericum genera.[1] As a member of the flavonoid family, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its intrinsic molecular structure and biological targets make it a valuable tool for researchers as a molecular probe to investigate cellular signaling pathways and enzyme activity. This document provides detailed application notes and protocols for the utilization of this compound in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | 3,8''-Biapigenin, I3,II8-Biapigenin | N/A |
| Molecular Formula | C₃₀H₁₈O₁₀ | N/A |
| Molecular Weight | 538.46 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage | Store at 2-8°C | N/A |
Data Presentation: Quantitative Biological Activity
This compound has been demonstrated to interact with and inhibit several key enzymes involved in cellular signaling. The following table summarizes the known quantitative data for these interactions.
| Target | Assay Type | Value | Species | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition Assay | IC₅₀ = 4.5 µM | N/A | [1] |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | Kᵢ = 0.038 µM | Human | [1] |
| Cytochrome P450 2C9 (CYP2C9) | Inhibition Assay | Kᵢ = 0.32 µM | Human | [1] |
| Cytochrome P450 1A2 (CYP1A2) | Inhibition Assay | Kᵢ = 0.95 µM | Human | [1] |
| Lipoxygenase | Inhibition Assay | IC₅₀ = 18.41 µM | N/A | N/A |
| HeLa Cells | Anticancer Activity | IC₅₀ value available | Human | N/A |
Application as a Molecular Probe
This compound can be utilized as a molecular probe in several key research areas:
-
Enzyme Inhibition Studies: Its inhibitory activity against PTP1B and CYP450 isoforms makes it a useful tool for studying the roles of these enzymes in metabolic and signaling pathways.
-
Signaling Pathway Analysis: Given that its monomer, apigenin, modulates key signaling cascades like PI3K/Akt/mTOR and MAPK pathways, this compound can be used to probe the role of these pathways in various cellular processes, including proliferation, apoptosis, and metastasis.[2][3][4][5]
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the this compound stock solution to various concentrations in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and the enzyme solution.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the specific assay.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol details how to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Imaging with this compound (Hypothetical Protocol)
As specific fluorescence data for this compound is limited, this protocol is based on the general properties of flavonoids and may require optimization.[6][7]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (a starting point could be excitation around 350-400 nm and emission around 450-550 nm, typical for some flavonoids)
-
(Optional) Fluorescence enhancer like diphenylboric acid 2-aminoethyl ester (DPBA).[6][7]
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Loading with Probe:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the medium in the cell culture dish with the medium containing this compound.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
(Optional) Staining with Enhancer: If the intrinsic fluorescence is low, after the initial incubation, replace the medium with a solution containing a fluorescence enhancer like DPBA and incubate for a further 15-30 minutes.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove any excess probe.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate filter sets.
-
Analysis: Analyze the images to determine the subcellular localization of this compound.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms by which this compound may exert its effects as a molecular probe, based on its known targets and the established roles of its monomer, apigenin.
Caption: Inferred modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Inferred modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound as a molecular probe.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Speed Counter-Current Chromatography for the Efficient Isolation of 3',3'''-Biapigenin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the isolation and purification of the biflavonoid 3',3'''-biapigenin from natural product extracts using High-Speed Counter-Current Chromatography (HSCCC). The protocols and data presented are based on established methods for closely related biflavonoids, offering a robust starting point for researchers.
Introduction
This compound is a naturally occurring biflavonoid composed of two apigenin units. Biflavonoids, including biapigenin and its derivatives, have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. The therapeutic potential of these compounds is often linked to their ability to modulate key cellular signaling pathways. However, the structural complexity and presence of closely related analogues in natural sources make their isolation and purification challenging.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional solid-support chromatography methods. By eliminating the solid stationary phase, HSCCC minimizes irreversible sample adsorption, leading to high sample recovery and purity. This makes it an ideal technique for the preparative isolation of delicate natural products like this compound.
This application note details a comprehensive protocol for the isolation of biapigenin derivatives using HSCCC, provides quantitative data from relevant separations, and illustrates the potential molecular targets of this class of compounds.
Experimental Protocols
The following protocols are based on the successful isolation of 2'',3''-dihydro-3',3'''-biapigenin from Selaginella doederleinii, a closely related biflavonoid, and are expected to be highly applicable for the isolation of this compound[1][2].
Preparation of Crude Extract
-
Plant Material: Obtain dried and powdered plant material known to contain this compound (e.g., species of Garcinia or Selaginella).
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in water and perform liquid-liquid partitioning sequentially with petroleum ether, dichloromethane, and ethyl acetate.
-
Collect the ethyl acetate fraction, as biflavonoids are typically enriched in this fraction.
-
Evaporate the ethyl acetate to dryness to yield the crude ethyl acetate extract for HSCCC separation.
-
HSCCC System and Solvent Selection
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.
Recommended Solvent Systems:
Two solvent systems have been proven effective for the separation of biapigenin derivatives[1][2]:
-
System A: n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v/v/v)
-
System B: n-hexane:ethyl acetate:methanol:water (3:2:3:2, v/v/v/v)
Solvent System Preparation:
-
Mix the solvents in the specified ratios in a separatory funnel.
-
Shake the mixture vigorously and allow the two phases to separate completely.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication for 20-30 minutes before use.
HSCCC Operation Protocol
-
Column Preparation: Fill the entire HSCCC column with the upper organic phase (stationary phase).
-
Equilibration: Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.0-2.0 mL/min while the column is rotating at a speed of 800-900 rpm. Continue until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve the crude ethyl acetate extract (e.g., 200-500 mg) in a small volume of the biphasic solvent system (1:1, v/v of upper and lower phase) and inject it into the column through the sample loop.
-
Elution and Fraction Collection: Continue to pump the mobile phase at the set flow rate. Monitor the effluent with a UV detector at a wavelength of 254 nm or 280 nm. Collect fractions of a fixed volume (e.g., 5-10 mL) using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Compound Identification: Pool the pure fractions and evaporate the solvent. The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following table summarizes the quantitative data from the HSCCC isolation of 2'',3''-dihydro-3',3'''-biapigenin from a 500 mg crude ethyl acetate extract of Selaginella doederleinii using the n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v) solvent system[1][2].
| Parameter | Value | Reference |
| Crude Extract Loaded | 500 mg | [1][2] |
| Solvent System | n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v/v/v) | [1][2] |
| Yield of 2'',3''-dihydro-3',3'''-biapigenin | 7.5 mg | [1][2] |
| Purity of Isolated Compound | 98.2% | [1][2] |
| Rotation Speed | 850 rpm | [1] |
| Flow Rate | 1.0 mL/min | [1] |
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound using HSCCC.
Caption: Workflow for this compound Isolation using HSCCC.
Potential Signaling Pathway Modulation
Apigenin, the monomeric unit of this compound, is known to exert its biological effects by modulating several key signaling pathways, including the STAT3 and PI3K/Akt/mTOR pathways. It is plausible that this compound shares similar mechanisms of action.
The diagram below illustrates the potential inhibitory effect of this compound on the STAT3 signaling pathway, which is often constitutively activated in cancer cells, leading to cell proliferation, survival, and metastasis.
Caption: Putative Inhibition of the STAT3 Signaling Pathway by this compound.
Conclusion
High-Speed Counter-Current Chromatography is a powerful and efficient technique for the preparative isolation of this compound and other biflavonoids from complex natural product extracts. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own purification methods. The ability to obtain high-purity compounds will facilitate further investigation into the promising therapeutic properties of this compound and its mechanism of action on cellular signaling pathways.
References
Application Notes and Protocols: Enhancing the Solubility of 3',3'''-Biapigenin through Solid Dispersion Techniques
Introduction
3',3'''-Biapigenin, a naturally occurring biflavonoid, has garnered significant interest for its potential therapeutic applications, including its anticancer properties.[1][2][3] However, its extremely low aqueous solubility presents a major obstacle to its clinical development, leading to poor dissolution and variable oral bioavailability.[1][4] Solid dispersion technology offers a robust and effective strategy to overcome this challenge by dispersing the hydrophobic drug in a hydrophilic carrier matrix at a molecular level, thereby enhancing its solubility and dissolution rate.[4][5]
This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound solid dispersions using three common techniques: solvent evaporation, fusion (melt), and spray drying.
Principles of Solubility Enhancement via Solid Dispersion
The primary mechanisms by which solid dispersions enhance the solubility of poorly water-soluble drugs like this compound include:
-
Amorphization: Conversion of the crystalline drug to a higher-energy amorphous state, which requires less energy to dissolve.[6][7]
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix dramatically increases the surface area available for dissolution.[6]
-
Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles by the dissolution medium.[6]
-
Formation of Soluble Complexes: Potential for hydrogen bonding and other interactions between the drug and the carrier can lead to the formation of more soluble complexes.[8]
Quantitative Data Summary
The following tables summarize the solubility and dissolution enhancement of a closely related biflavonoid, 2″,3″-dihydro-3′,3‴-biapigenin, achieved through solid dispersion with polyvinylpyrrolidone K-30 (PVP K-30). This data, extrapolated from studies on total biflavonoids from Selaginella doederleinii, serves as a strong indicator of the potential for these techniques to be successfully applied to this compound.[1][4]
Table 1: Solubility Enhancement of 2″,3″-dihydro-3′,3‴-biapigenin in Water [1][9]
| Formulation | Solubility (µg/mL) | Fold Increase |
| Raw Biflavonoid Extract | Low (Specific value not isolated) | - |
| Solid Dispersion with PVP K-30 | Significantly Increased | 17.59 |
Table 2: In Vitro Dissolution of 2″,3″-dihydro-3′,3‴-biapigenin in pH 6.8 Buffer [1]
| Formulation | Cumulative Release at 60 min (%) | Cumulative Release at 180 min (%) |
| Raw Biflavonoid Extract | 17.21 | < 25 |
| Solid Dispersion with PVP K-30 | 83.66 | ~93.64 |
Experimental Protocols
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound
-
Carriers: Polyvinylpyrrolidone K-30 (PVP K-30), Polyethylene Glycol 6000 (PEG 6000), Poloxamer 188
-
Solvents: Ethanol (99.5%), Methanol, Acetone
-
Equipment:
-
Magnetic stirrer with hot plate
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 80-100 mesh)
-
Spray dryer
-
Hot plate or oil bath
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC system
-
Protocol 1: Solvent Evaporation Method
This is a widely used and effective method for preparing solid dispersions of flavonoids.[10][11]
-
Preparation of the Solution:
-
Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K-30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable common solvent, such as ethanol.[1] The volume of the solvent should be sufficient to ensure complete dissolution of both the drug and the carrier.
-
Stir the solution using a magnetic stirrer until a clear solution is obtained. Gentle warming (e.g., 40-50°C) can be applied to facilitate dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 50-60°C) and reduced pressure.[1]
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a controlled temperature (e.g., 50°C) for 12-24 hours or until a constant weight is achieved.[1][5]
-
-
Post-Drying Processing:
-
Scrape the dried solid mass from the flask or petri dish.
-
Pulverize the mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 80 mesh) to obtain a uniform particle size.[1]
-
Store the resulting solid dispersion in a desiccator to protect it from moisture.
-
Protocol 2: Fusion (Melt) Method
This method is suitable for thermally stable drugs and carriers.[12][13]
-
Mixing and Melting:
-
Accurately weigh this compound and a suitable carrier with a relatively low melting point (e.g., PEG 6000 or Poloxamer 188) in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Thoroughly mix the components in a glass container.
-
Heat the physical mixture on a hot plate or in an oil bath to a temperature just above the melting point of the carrier (e.g., 60-70°C for PEG 6000).[12]
-
Stir the molten mixture continuously until a clear, homogeneous melt is obtained.
-
-
Solidification:
-
Rapidly cool the molten mixture by placing the container in an ice bath. This rapid cooling is crucial to prevent crystallization of the drug.
-
The solidified mass should be hard and brittle.
-
-
Post-Solidification Processing:
-
Pulverize the solid mass using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
Protocol 3: Spray Drying Method
Spray drying is a scalable method that produces fine, uniform particles and is suitable for thermolabile compounds due to the short exposure to high temperatures.[2][14][15]
-
Preparation of the Feed Solution:
-
Dissolve this compound and the selected carrier (e.g., PVP K-30) in a suitable solvent system (e.g., ethanol, acetone, or a mixture) to form a clear solution.[16] The solid content in the solution typically ranges from 1% to 10% (w/v).
-
-
Spray Drying Process:
-
Set the parameters of the spray dryer. Typical parameters for a lab-scale spray dryer are:
-
Inlet temperature: 100-150°C
-
Outlet temperature: 60-90°C
-
Feed pump rate: 3-10 mL/min
-
Aspirator/Blower setting: 80-100%
-
Atomizing air pressure: 1.5-2.0 bar[2]
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates upon contact with the hot drying gas, forming solid particles.
-
-
Product Collection:
-
The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.
-
Store the collected powder in a desiccator.
-
Characterization of Solid Dispersions
Drug Content and Encapsulation Efficiency
-
Accurately weigh a specific amount of the solid dispersion.
-
Dissolve it in a solvent in which both the drug and carrier are soluble (e.g., methanol).
-
Determine the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the drug content and encapsulation efficiency using the following formulas:[17]
-
Drug Content (%) = (Actual amount of drug in solid dispersion / Weight of solid dispersion) x 100
-
Encapsulation Efficiency (%) = (Actual amount of drug in solid dispersion / Theoretical amount of drug in solid dispersion) x 100
-
In Vitro Dissolution Studies
-
Perform dissolution testing using a USP Apparatus 2 (paddle method).
-
Dissolution Medium: 900 mL of a relevant buffer, e.g., pH 6.8 phosphate buffer to simulate intestinal fluid. The addition of a small amount of surfactant (e.g., 0.5% Tween 80) may be necessary to maintain sink conditions.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure:
-
Add a quantity of solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties and assess the physical state of the drug (crystalline or amorphous). A typical DSC scan is performed by heating the sample (3-5 mg) in a sealed aluminum pan at a rate of 10°C/min under a nitrogen purge. The absence of the drug's melting endotherm in the solid dispersion thermogram suggests its amorphous nature.[5]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the solid dispersion. Samples are scanned over a 2θ range (e.g., 5° to 50°) using a diffractometer with Cu Kα radiation. The absence of sharp diffraction peaks characteristic of the crystalline drug indicates successful amorphization.[1][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between this compound and the carrier. Spectra are typically recorded over a range of 4000-400 cm⁻¹. Shifts in the characteristic peaks of the drug (e.g., -OH and C=O stretching vibrations) can indicate interaction with the carrier.[1]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle characteristics of the raw materials and the prepared solid dispersions. Samples are mounted on stubs and sputter-coated with gold before imaging. A uniform, homogeneous particle morphology in the solid dispersion, distinct from the crystalline drug, is typically observed.[1]
Visualizations
Caption: Workflow for solid dispersion preparation and analysis.
Caption: How solid dispersions enhance drug solubility.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 3. Collection - Dissolution Mechanisms of Amorphous Solid Dispersions: Application of Ternary Phase Diagrams To Explain Release Behavior - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva [mdpi.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drug-dev.com [drug-dev.com]
- 13. Graphviz dot example - sokiza [sokiza.weebly.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3',3'''-Biapigenin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of 3',3'''-Biapigenin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a biflavonoid, a type of natural polyphenol. Like many flavonoids, it is a hydrophobic molecule with inherently low water solubility.[1][2][][4][5][6] This poor solubility can lead to several challenges in in vitro assays, including precipitation in aqueous culture media, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate.[7][8] For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with aqueous solutions and relatively low toxicity at low concentrations.[9]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: While DMSO is a versatile solvent, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxic effects. The exact tolerance can vary depending on the cell line.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue due to the low aqueous solubility of the compound. Here are a few strategies to address this:
-
Ensure your stock solution is fully dissolved: Before diluting into your aqueous medium, make sure the this compound is completely dissolved in your organic solvent stock. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[7]
-
Use a higher concentration stock solution: This allows you to add a smaller volume of the organic solvent to your aqueous medium, keeping the final solvent concentration low.
-
Add the stock solution to the medium with vigorous vortexing or stirring: This can help to rapidly disperse the compound and prevent immediate precipitation.
-
Consider solubility enhancement techniques: If direct dissolution is not sufficient, you may need to employ methods such as using carrier systems like cyclodextrins, liposomes, or solid dispersions.[1][2][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution immediately upon addition to aqueous media. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to the aqueous media while vortexing to ensure rapid dispersion. Ensure the final DMSO concentration remains non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments. | Incomplete dissolution of the compound leading to inaccurate concentrations. | After preparing the stock solution in DMSO, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution before making dilutions.[7] Always visually inspect the stock solution for any particulate matter before use. |
| Observed cellular toxicity at expected non-toxic concentrations of this compound. | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | Prepare a more concentrated stock solution of this compound to reduce the volume of solvent added to the culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent on cell viability. |
| Difficulty achieving the desired final concentration in vitro without precipitation. | The desired concentration exceeds the solubility limit of this compound in the final aqueous medium, even with a small percentage of DMSO. | Explore advanced formulation strategies to enhance aqueous solubility. These can include complexation with cyclodextrins or formulation into liposomes or amorphous solid dispersions.[1][2][11][12][13] |
Quantitative Data on Solubility Enhancement of Biflavonoids
Several studies have demonstrated significant improvements in the solubility of biflavonoids, including compounds structurally related to this compound, using various formulation technologies.
| Compound | Formulation Method | Solubility Enhancement (Fold Increase) | Reference |
| Apigenin | Apigenin-phospholipid phytosome (APLC) | >36-fold | [14] |
| Apigenin | Solid dispersion with Pluronic® F-127 | Achieved 100% dissolution at pH 6.8 | [15][16] |
| Apigenin | Mesoporous silica nanoparticles (MSN) solid dispersion | Significantly higher than raw apigenin | [17] |
| 2″,3″-dihydro-3′,3‴-biapigenin | Amorphous solid dispersion (ASD) with PVP K-30 | 17.59-fold | [1][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM, 20 mM, or 50 mM). A higher concentration is often preferable to minimize the volume of DMSO added to the final assay.
-
Weigh the compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath or incubator for 10-15 minutes.[7]
-
Alternatively, or in addition, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[7]
-
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions can typically be stored for several months at -20°C.[7]
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing the poor solubility of this compound.
Putative Signaling Pathways Modulated by Biapigenin
Caption: Putative inhibitory effects of this compound on key signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 4. 2'',3''-Dihydro-3',3'''-biapigenin | CAS:151455-25-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3',3'''-Binaringenin | CAS:145399-99-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. chembk.com [chembk.com]
- 9. thco.com.tw [thco.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach [mdpi.com]
- 17. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3',3'''-Biapigenin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3',3'''-Biapigenin in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, a biflavonoid, is influenced by several key factors, similar to other flavonoids. These include:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxygen: The presence of oxygen can promote oxidative degradation of the flavonoid structure.
-
Solvent: The type of solvent used can impact the stability of the compound. While soluble in various organic solvents, the long-term stability in each may differ.
Q2: My this compound solution appears to be changing color. What could be the cause?
A color change in your this compound solution is a common indicator of degradation. This can be caused by:
-
pH Shift: Changes in the pH of the solution, even minor ones, can alter the electronic structure of the flavonoid, leading to a color change and indicating potential degradation.
-
Oxidation: Exposure to air (oxygen) can lead to the formation of oxidized products, which are often colored.
-
Photodegradation: If the solution has been exposed to light, photo-oxidative reactions may have occurred, resulting in colored degradation products.
It is recommended to prepare fresh solutions for critical experiments and to store stock solutions protected from light at low temperatures.[3]
Q3: I am observing a loss of biological activity in my experiments with this compound. Could this be related to stability issues?
Yes, a loss of biological activity is a strong indication that your this compound has degraded. The structural integrity of the molecule is crucial for its biological function. Degradation can lead to the formation of compounds with reduced or no activity. To confirm this, you can analyze your solution using techniques like HPLC to check for the presence of degradation products.
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C for long-term storage. For short-term storage (a few days), refrigeration at 4°C may be adequate, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: Maintain a slightly acidic pH if compatible with your experimental setup.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Problem: You observe a precipitate after diluting your organic stock solution of this compound into an aqueous buffer for your experiment.
-
Cause: this compound has low water solubility. Diluting a concentrated organic stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solutions:
-
Decrease the final concentration: Try further diluting your compound in the aqueous buffer.
-
Use a co-solvent: Include a small percentage of an organic solvent (e.g., DMSO, ethanol) in your final aqueous buffer to help maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH adjustment: The solubility of flavonoids can be pH-dependent. Investigate if adjusting the pH of your buffer (while maintaining experimental validity) improves solubility.
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: You are observing significant variability in your experimental results when using this compound.
-
Cause: This could be due to the inconsistent stability of your this compound solutions. If solutions are prepared and stored under varying conditions or for different lengths of time, the concentration of the active compound may differ between experiments.
-
Solutions:
-
Standardize solution preparation: Prepare fresh solutions for each experiment from a solid compound or a freshly prepared concentrated stock.
-
Control storage conditions: Strictly adhere to recommended storage conditions (see Q4 in FAQs).
-
Perform quality control: Before critical experiments, you can run a quick analytical check (e.g., UV-Vis spectrophotometry or HPLC) to confirm the concentration and purity of your working solution.
-
Issue 3: Suspected Degradation During an Experiment
-
Problem: You suspect that this compound is degrading over the course of your experiment, which may involve elevated temperatures or prolonged light exposure.
-
Cause: The experimental conditions themselves may be promoting the degradation of the compound.
-
Solutions:
-
Minimize exposure: Protect your experimental setup from light as much as possible.
-
Time-course analysis: If possible, analyze samples at different time points during your experiment to monitor the concentration of this compound and the appearance of any degradation products.
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the solution can help prevent oxidative degradation, provided it does not interfere with the experiment.
-
Data Presentation
Table 1: Stability of 2'',3''-dihydro-3',3'''-biapigenin in an Amorphous Solid Dispersion (ASD) under Accelerated Conditions.
This table summarizes the stability data for a related biflavonoid, 2'',3''-dihydro-3',3'''-biapigenin, formulated as an amorphous solid dispersion (TBESD-ASD). While not in solution, this data provides insight into the inherent stability of the biflavonoid structure under stress conditions.
| Compound | Storage Condition | Duration | Preservation Rate (%) |
| 2'',3''-dihydro-3',3'''-biapigenin | 40°C, 75% Relative Humidity | 3 Months | Good (Specific percentage not detailed in the source, but described as "good preservation stability")[][5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound in Solution
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[2][8][9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, quantify the major degradation products.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
A general HPLC method for the analysis of flavonoids can be adapted for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to maintain an acidic pH and improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 270 nm and 340 nm).
-
Injection Volume: 10-20 µL.
This method should be validated for its ability to separate this compound from its potential degradation products.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'',3''-Dihydro-3',3'''-biapigenin | CAS:151455-25-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing HPLC Gradient for 3',3'''-Biapigenin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of 3',3'''-Biapigenin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other biflavonoids.
1. Poor Resolution or Co-elution of Peaks
Poor resolution, where peaks overlap, is a frequent challenge, especially with structurally similar biflavonoids.[1][2]
-
Symptom: Peaks for this compound and other related biflavonoids are not baseline separated.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Mobile Phase Composition | Modify the mobile phase. An improper pH or organic modifier concentration can lead to poor separation.[1] For flavonoids, a mobile phase of water with a small percentage of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B is common.[3][4] Adjusting the pH can alter the ionization of the analytes and improve separation. |
| Gradient is Too Steep | A steep gradient may not provide enough time for separation.[2][5] Try a shallower gradient by increasing the gradient time.[2] For example, if your target compounds elute between 40% and 60% B, you can "stretch out" this portion of the gradient. |
| Inappropriate Column Chemistry | The stationary phase may not be providing sufficient selectivity. C18 columns are widely used for flavonoid separation.[5][6][7] Consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., Phenyl-Hexyl) to introduce different selectivity. |
| Column Temperature Not Optimized | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[8] Experiment with column temperatures between 25°C and 40°C.[6][7][8] |
| Flow Rate is Too High | A high flow rate can decrease resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min).[6] |
2. Peak Tailing
Peak tailing can compromise peak integration and quantification.
-
Symptom: The back half of the peak is broader than the front half.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the flavonoids.[9] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction.[3][4][10] |
| Column Overload | Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column.[1] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
3. Peak Broadening
Broad peaks can indicate a loss of column efficiency.
-
Symptom: Peaks are wider than expected, leading to decreased sensitivity and resolution.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter and keep the length to a minimum. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | Over time, the packed bed of the column can degrade, leading to broader peaks.[1] This may necessitate column replacement. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC gradient for this compound separation?
A good starting point for method development for biflavonoids like this compound would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a binary gradient.[5][6][7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Example Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 80 | 20 |
| 25 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 80 | 20 |
| 45 | 80 | 20 |
This is a general starting point and will likely require optimization.
Q2: How do I prepare a this compound sample for HPLC analysis?
This compound and other biflavonoids have low water solubility.[12][13] Therefore, the sample should be dissolved in an organic solvent such as methanol or a mixture of the mobile phase.[14] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q3: What detection wavelength should I use for this compound?
Flavonoids typically have strong UV absorbance. A photodiode array (PDA) detector is useful for scanning a range of wavelengths. For initial detection, monitoring at around 270 nm and 340-370 nm is a good starting point, as these are common absorbance maxima for flavonoids.[5][6]
Q4: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors:
-
Impure Solvents: Always use HPLC-grade solvents.[11]
-
Air Bubbles in the System: Degas the mobile phase before use.
-
Detector Issues: The detector lamp may be failing.
-
Contamination: Contamination in the mobile phase or from the sample can cause baseline noise.[11]
Q5: How can I improve the resolution between this compound and its isomers?
Separating isomers is challenging. Here are some strategies:
-
Shallow Gradient: Use a very shallow gradient in the region where the isomers elute.[2]
-
Lower Temperature: A lower column temperature can sometimes enhance selectivity between isomers.
-
Different Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The change in solvent can alter selectivity.
-
Alternative Column Chemistry: A phenyl-hexyl or a different type of C18 column might provide the necessary selectivity.
Experimental Protocols
Baseline HPLC Method for this compound Separation
This protocol is a starting point for method development.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 1.0 | 80 | 20 |
| 25.0 | 1.0 | 50 | 50 |
| 30.0 | 1.0 | 20 | 80 |
| 35.0 | 1.0 | 20 | 80 |
| 35.1 | 1.0 | 80 | 20 |
| 45.0 | 1.0 | 80 | 20 |
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at 270 nm and 350 nm.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.
Visualizations
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. asdlib.org [asdlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. mdpi.com [mdpi.com]
- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. invivochem.com [invivochem.com]
Technical Support Center: Enhancing the Dissolution Rate of 3',3'''-Biapigenin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of 3',3'''-Biapigenin formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the dissolution of this compound?
A1: this compound, a biflavonoid, exhibits poor aqueous solubility due to its chemical structure.[1] This low solubility is a significant hurdle, as it can lead to low bioavailability, limiting its therapeutic potential when administered orally.[2][3] The primary challenge is to formulate this compound in a way that enhances its dissolution rate in physiological fluids, thereby improving its absorption and overall efficacy.
Q2: What are the most common strategies to improve the dissolution rate of poorly soluble drugs like this compound?
A2: Several techniques can be employed to enhance the dissolution rate of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[3]
Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly improve its solubility and dissolution.[5][6] This is a highly effective method for compounds like this compound.[1]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of the drug.[3][7]
-
Use of Surfactants: Surfactants can improve the wettability of the drug particles and promote dissolution.[4]
-
Salt Formation: For acidic or basic drugs, forming a salt can increase solubility.[8]
Q3: Has the solid dispersion technique been successfully applied to biapigenin derivatives?
A3: Yes, a study on the total biflavonoids extract from Selaginella doederleinii, which contains 2″,3″-dihydro-3′,3‴-biapigenin, demonstrated a significant improvement in solubility and dissolution rate using an amorphous solid dispersion (ASD) with polyvinylpyrrolidone K-30 (PVP K-30).[1][9] The solubility of 2″,3″-dihydro-3′,3‴-biapigenin was enhanced 17.59-fold in water compared to the raw extract.[1][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during dissolution testing of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Dissolution Results | Inconsistent mixing, coning (accumulation of powder below the paddle), or sticking of the tablet/capsule.[11] | Observe the dissolution process for any unusual hydrodynamic behavior. Consider using a different apparatus (e.g., USP Apparatus 4 - flow-through cell) or adding a sinker for floating dosage forms.[11][12] Ensure proper deaeration of the dissolution medium to prevent air bubbles from interfering with the test.[13] |
| Issues with automated sampling systems (e.g., incorrect volumes, pump flow rates).[14] | Verify the parameters of the automated system, including prime and purge volumes. If issues persist, take manual samples in parallel to compare with the automated results.[14] | |
| Analyst-to-analyst variability in sample handling and preparation.[15] | Ensure all analysts are following a standardized and well-documented protocol. Implement a robust training program. Consider automation to reduce manual variability.[15] | |
| Low Dissolution Rate Despite Formulation Enhancement | Recrystallization of the amorphous drug in the solid dispersion during storage or the dissolution test.[6][16][17] | Characterize the solid-state properties of the formulation before and after the dissolution study using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for crystallinity. Optimize the polymer type and drug-to-polymer ratio to improve stability. |
| Inappropriate dissolution medium (pH, lack of surfactants). | The dissolution of this compound from a solid dispersion has been shown to be pH-dependent.[10] Test the dissolution in media with different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13][18] If necessary, add a small, justified amount of surfactant to the medium to ensure sink conditions, but be cautious as it can make the test less discriminatory.[19] | |
| Drug Degradation in the Dissolution Medium | Chemical instability of this compound at a specific pH or in the presence of certain excipients.[14][20] | Assess the chemical stability of this compound in the selected dissolution medium over the duration of the test. If degradation is observed, consider adjusting the pH or using a different medium. Ensure that impurities in the medium components are not accelerating degradation.[14][20] |
| Incomplete Drug Release | The formulation is not fully disintegrating or deaggregating. | Visually inspect the dosage form during and after the dissolution run. If it is not dispersing properly, the formulation may require the addition of a disintegrant or modification of the manufacturing process (e.g., compaction force). |
| The drug has precipitated out of the supersaturated solution. | The goal of an amorphous solid dispersion is to create a supersaturated solution in vivo. The polymer in the formulation should help maintain this supersaturation. If precipitation occurs, a different polymer or the addition of a precipitation inhibitor may be necessary. |
Data Presentation
Table 1: Solubility Enhancement of 2″,3″-dihydro-3′,3‴-biapigenin in an Amorphous Solid Dispersion (ASD) with PVP K-30
| Formulation | Medium | Solubility (μg/mL) | Fold Increase |
| Raw TBESD | Water | 0.82 ± 0.07 | - |
| TBESD-ASD | Water | 14.42 ± 0.51 | 17.59 |
| Raw TBESD | pH 1.2 Buffer | 1.15 ± 0.11 | - |
| TBESD-ASD | pH 1.2 Buffer | 19.87 ± 0.73 | 17.28 |
| Raw TBESD | pH 4.5 Buffer | 1.53 ± 0.13 | - |
| TBESD-ASD | pH 4.5 Buffer | 28.91 ± 1.02 | 18.89 |
| Raw TBESD | pH 6.8 Buffer | 2.11 ± 0.19 | - |
| TBESD-ASD | pH 6.8 Buffer | 45.32 ± 1.68 | 21.48 |
*TBESD: Total Biflavonoids Extract from Selaginella doederleinii, containing 2″,3″-dihydro-3′,3‴-biapigenin. Data adapted from a study on this extract.[1][10]
Experimental Protocols
1. Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general guideline based on common laboratory practices for creating ASDs.
-
Dissolution of Components: Dissolve this compound and the selected polymer (e.g., PVP K-30) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution of both components.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Further Drying: Dry the resulting solid film or powder in a vacuum oven at a specified temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the prepared ASD in a desiccator to protect it from moisture.
2. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is based on the general guidelines for dissolution testing of solid oral dosage forms.[12][13][18]
-
Apparatus Setup: Set up the USP Apparatus 2 (Paddle Apparatus) with 900 mL of the selected dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer) in each vessel. The medium should be deaerated.
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium (e.g., 5 mL). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles. Dilute the samples as necessary with the dissolution medium to fall within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point.
Visualizations
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vipw.in [vipw.in]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. fip.org [fip.org]
- 13. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. aaps.ca [aaps.ca]
- 16. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uspnf.com [uspnf.com]
- 19. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
Addressing matrix effects in LC-MS/MS analysis of 3',3'''-Biapigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3',3'''-Biapigenin.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound.
Problem: Poor Peak Shape, Tailing, or Broadening
-
Possible Cause: Suboptimal chromatographic conditions or interactions with the analytical column.
-
Solutions:
-
Mobile Phase Optimization: Adjust the mobile phase composition. For reversed-phase chromatography, modifying the organic solvent (e.g., acetonitrile, methanol) content or the pH of the aqueous phase can improve peak shape. A common mobile phase for flavonoid analysis consists of water with a small percentage of formic acid (to improve protonation and peak shape) and an organic solvent like acetonitrile or methanol.[1][2][3]
-
Column Selection: Ensure the column chemistry is appropriate for this compound. A C18 column is commonly used for the separation of biflavonoids.[1][3]
-
Gradient Elution: Optimize the gradient elution profile to ensure adequate separation from interfering matrix components and to improve peak focusing.
-
Flow Rate: Adjust the flow rate to see if it improves peak symmetry.
-
Problem: Inconsistent or Low Analyte Recovery
-
Possible Cause: Inefficient sample extraction or analyte degradation.
-
Solutions:
-
Optimize Sample Preparation: Evaluate different sample preparation techniques. While protein precipitation is a quick method, it may not be sufficient for removing all interfering matrix components.[4][5][6] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts and improve recovery.[1][3][7]
-
Internal Standard (IS) Use: Employ a suitable internal standard, such as chrysin or a stable isotope-labeled version of this compound if available, to compensate for variability in extraction efficiency.[8]
-
pH Adjustment: During LLE, adjust the pH of the sample to ensure this compound is in a neutral form to facilitate its extraction into an organic solvent.
-
Analyte Stability: Investigate the stability of this compound under the extraction conditions. Avoid prolonged exposure to harsh pH or high temperatures.
-
Problem: Significant Ion Suppression or Enhancement
-
Possible Cause: Co-elution of matrix components that interfere with the ionization of this compound in the mass spectrometer source.[9][10]
-
Solutions:
-
Improve Chromatographic Separation: Modify the LC method to separate this compound from the interfering matrix components. This can be achieved by changing the gradient, the mobile phase composition, or the column chemistry.
-
Enhance Sample Cleanup: Utilize more rigorous sample preparation methods like SPE to remove phospholipids and other interfering substances.[7]
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thus minimize their effect on ionization.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest.[9] In LC-MS/MS analysis, these components can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[10] Both phenomena can compromise the accuracy, precision, and sensitivity of the analytical method.[9][10]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.
Quantitatively, the matrix effect can be evaluated by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[11]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Q3: What are the best sample preparation techniques to minimize matrix effects for this compound in plasma?
A3: The choice of sample preparation is critical for minimizing matrix effects. Here is a comparison of common techniques:
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not effectively remove all matrix components, particularly phospholipids, leading to potential ion suppression.[4][5][6] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. Good for removing highly polar and non-polar interferences. | Can be more time-consuming and may have lower recovery for certain analytes. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Offers the most effective cleanup by selectively isolating the analyte from matrix components. Can significantly reduce ion suppression.[7] | More complex, time-consuming, and expensive compared to PPT and LLE. Method development can be more involved. |
For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective method for reducing matrix effects.[7]
Q4: What type of internal standard should I use for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and ionization suppression/enhancement. This allows for accurate correction of any variations. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used. For biflavonoids, chrysin has been successfully used as an internal standard.[8]
Q5: How should I store my plasma samples containing this compound to ensure its stability?
A5: Proper sample storage is crucial to prevent the degradation of this compound. Based on stability studies of biflavonoids, the following storage conditions are recommended:
| Storage Condition | Duration | Stability of Biflavonoids |
| Bench-top (Room Temperature) | Up to 8 hours | Stable |
| Autosampler (e.g., 4°C) | Up to 12 hours | Stable |
| Freeze-Thaw Cycles (-80°C to RT) | Up to 3 cycles | Stable |
| Long-term Storage (-80°C) | Up to 2 months | Stable |
It is always recommended to perform your own stability tests under your specific laboratory conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a buffer solution (e.g., phosphate buffer, pH 7) to adjust the pH.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]
- 9. longdom.org [longdom.org]
- 10. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of 3',3'''-Biapigenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with 3',3'''-Biapigenin. Our aim is to help you optimize your experimental design and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound showed poor efficacy. What are the likely causes?
A1: The most common reasons for the poor in vivo efficacy of this compound are its low aqueous solubility and poor oral bioavailability. These properties lead to limited absorption from the gastrointestinal tract and consequently low plasma concentrations, which may be insufficient to exert a therapeutic effect.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Improving the solubility of this compound is a critical first step. Here are some effective strategies:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a hydrophilic polymer matrix. Studies on the total biflavonoids extract from Selaginella doederleinii (TBESD), which contains this compound, have shown that ASDs with polymers like polyvinylpyrrolidone K-30 (PVP K-30) can significantly increase the aqueous solubility of its components.
-
Nanoformulations: Technologies like nanocrystals can enhance the solubility and dissolution rate of flavonoids.
-
Use of Solubilizing Excipients: For preclinical formulations, co-solvents such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and surfactants like Tween 80 can be used. However, their suitability for your specific experimental model should be carefully evaluated.
Q3: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?
A3: To overcome the low oral bioavailability, consider the following advanced formulation approaches that have proven effective for biflavonoids:
-
Amorphous Solid Dispersions (ASDs): As mentioned for solubility, ASDs also significantly enhance oral bioavailability. In a rat pharmacokinetic study, an ASD formulation of TBESD increased the relative bioavailability of 2″,3″-dihydro-3′,3‴-biapigenin by 375%.
-
Proliposomes: This is a dry, free-flowing powder that forms a liposomal suspension upon hydration. A proliposomal formulation of TBESD demonstrated a remarkable 761% relative bioavailability for 2″,3″-dihydro-3′,3‴-biapigenin compared to the raw extract. Liposomes can protect the compound from degradation in the gastrointestinal tract and enhance its absorption.
Q4: Are there any known signaling pathways modulated by this compound that I should investigate in my in vivo model?
A4: While specific pathways for this compound are still under investigation, studies on the total biflavonoid extract from Selaginella doederleinii (TBESD) and the parent compound, apigenin, suggest modulation of key cancer-related signaling pathways. These include the Akt/mTOR/p70S6K and MAPK signaling pathways . Apigenin has also been shown to reduce NF-κB activity in vivo. Therefore, investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, p38, ERK) in your in vivo model would be a relevant line of inquiry.
Troubleshooting Guides
Problem: Low and Highly Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Formulation Improvement: Switch from a simple suspension to an enabling formulation such as an amorphous solid dispersion or a proliposome-based formulation. 2. Particle Size Reduction: If using a suspension, consider micronization or nanocrystal technology to increase the surface area for dissolution. |
| First-Pass Metabolism | 1. Route of Administration: Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection in early-stage studies to bypass first-pass metabolism and establish maximum achievable exposure. 2. Co-administration with Inhibitors: In exploratory studies, co-administration with metabolic enzyme inhibitors (e.g., piperine) could be considered, though this adds complexity to the experimental design. |
| Gastrointestinal Instability | 1. Protective Formulations: Utilize formulations like liposomes that can protect the compound from the harsh environment of the stomach and intestines. |
| Experimental Variability | 1. Standardize Dosing Procedure: Ensure consistent administration volume, gavage technique, and fasting state of the animals. 2. Analytical Method Validation: Verify the accuracy, precision, and stability of your bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma. |
Data on Improved Bioavailability of Biflavonoids from Selaginella doederleinii
The following tables summarize the pharmacokinetic parameters of 2″,3″-dihydro-3′,3‴-biapigenin as part of a total biflavonoid extract from Selaginella doederleinii (TBESD) in different formulations, demonstrating the significant improvements in oral bioavailability.
Table 1: Pharmacokinetic Parameters of 2″,3″-dihydro-3′,3‴-biapigenin in Rats after Oral Administration of TBESD and its Amorphous Solid Dispersion (ASD) Formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) | Relative Bioavailability (%) |
| Raw TBESD | 18.2 ± 3.5 | 0.5 | 102.3 ± 18.7 | 100 |
| TBESD-ASD | 72.3 ± 11.2 | 0.75 | 383.7 ± 56.4 | 375 |
Table 2: Pharmacokinetic Parameters of 2″,3″-dihydro-3′,3‴-biapigenin in Rats after Oral Administration of TBESD and its Proliposome (P-TBESD) Formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–48h (ng·h/mL) | Relative Bioavailability (%) |
| Raw TBESD | 18.2 ± 3.5 | 0.5 | 102.3 ± 18.7 | 100 |
| P-TBESD | 115.6 ± 21.3 | 0.5 | 778.5 ± 123.6 | 761 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)
This protocol is adapted from a method used for the total biflavonoids extract of Selaginella doederleinii.
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (or another suitable solvent in which both the compound and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the optimal ratio of this compound to PVP K-30 (e.g., start with 1:4 w/w).
-
Dissolve both this compound and PVP K-30 in a sufficient amount of ethanol in a round-bottom flask.
-
Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently ground into a powder for subsequent in vitro and in vivo studies.
-
Characterize the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: Preparation of this compound Proliposomes
This protocol is based on a thin-film hydration method for preparing proliposomes of TBESD.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Isomalto-oligosaccharides (IMOs) as a protective coating
-
Sodium deoxycholate (a bile salt to enhance absorption)
-
Chloroform and Methanol (solvent system)
-
Rotary evaporator
-
Sonicator
Methodology:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution containing IMOs and sodium deoxycholate by gentle rotation.
-
The resulting suspension is then sonicated using a probe sonicator to form a homogenous liposomal dispersion.
-
The proliposomes (dry powder) can be obtained by freeze-drying (lyophilizing) the liposomal suspension.
-
For oral administration, the proliposome powder can be reconstituted with water or a suitable buffer just before use.
Visualizations
Signaling Pathways
Below is a diagram illustrating a potential signaling pathway that could be modulated by this compound, based on the known effects of the parent compound apigenin and related biflavonoids.
Technical Support Center: Enhancing the Stability of 3',3'''-Biapigenin Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3',3'''-Biapigenin and its prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on strategies to increase prodrug stability.
Frequently Asked Questions (FAQs)
Q1: My this compound prodrug is showing poor stability in aqueous solutions. What are the likely degradation pathways?
A1: this compound, like other flavonoids, is susceptible to several degradation pathways, particularly in aqueous environments. The primary routes of degradation are:
-
Oxidative Degradation: The polyphenol structure of this compound is prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of quinone-type structures and further cleavage of the flavonoid rings.
-
Hydrolytic Degradation: Prodrugs, especially ester and glycosidic derivatives, can undergo hydrolysis. Ester-based prodrugs are susceptible to both acid and base-catalyzed hydrolysis, cleaving the ester bond and releasing the parent drug and the promoiety. Glycosidic bonds can also be hydrolyzed, particularly under acidic conditions.[1][2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the flavonoid scaffold.[1] This is a critical factor to consider during storage and handling of both the prodrug and the parent compound.
It is crucial to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify the specific degradation pathways for your prodrug.[3][4][5][6][7][8]
Q2: What are the initial steps I should take to troubleshoot the instability of my this compound prodrug?
A2: When encountering stability issues, a systematic approach is recommended. The following workflow can help identify the root cause and guide optimization.
Caption: Troubleshooting workflow for unstable this compound prodrugs.
Q3: Which chemical modification strategies are most effective for increasing the stability of this compound prodrugs?
A3: Chemical modification of the this compound molecule by creating prodrugs is a primary strategy to enhance its stability. The choice of the promoiety is critical and can significantly impact the stability profile. Common approaches include:
-
Acylation (Ester Prodrugs): Attaching acyl groups to the hydroxyl moieties of this compound can protect them from oxidation. The stability of these ester prodrugs is influenced by the nature of the acyl chain. Generally, longer or bulkier acyl groups can provide greater steric hindrance, slowing down hydrolysis.
-
Glycosylation (Glycoside Prodrugs): Attaching sugar moieties to the hydroxyl groups can improve aqueous solubility and stability. Glucuronidation is a common strategy. The stability of glycosides can be influenced by the type of sugar and the linkage.
-
Phosphorylation (Phosphate Prodrugs): Introducing a phosphate group can significantly increase aqueous solubility and can offer a trigger for enzymatic cleavage in vivo by phosphatases.[9][10][11] Phosphate prodrugs often exhibit good stability at physiological pH.[9][10]
The optimal strategy will depend on the desired release mechanism and the specific stability challenges. It is recommended to synthesize and compare the stability of different prodrug types.
Troubleshooting Guides
Issue 1: Rapid degradation of my ester-based this compound prodrug in my formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the formulation | Analyze the pH of your formulation. Adjust the pH to a range where the ester linkage is more stable (typically slightly acidic to neutral for many esters). Buffer the formulation to maintain the optimal pH. | Reduced rate of hydrolytic degradation, leading to a longer shelf-life of the prodrug. |
| Presence of esterases | If your formulation contains biological components (e.g., cell lysates, serum), esterase activity may be cleaving the prodrug. Consider heat-inactivating the biological components (if possible) or adding esterase inhibitors as a diagnostic tool. | Slower degradation in the presence of inhibitors or after heat inactivation confirms enzymatic cleavage as a major degradation pathway. |
| Oxidative instability | Degas your solvents and formulation buffers. Add antioxidants (e.g., ascorbic acid, EDTA) to the formulation. Store the formulation under an inert atmosphere (e.g., nitrogen or argon). | A decrease in degradation rate suggests that oxidation is a contributing factor. |
Issue 2: My this compound prodrug shows low bioavailability in vivo, suggesting instability in the gastrointestinal tract.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic hydrolysis in the stomach | Design and synthesize prodrugs with more acid-stable promoieties (e.g., sterically hindered esters, glycosides). Formulate the prodrug in an enteric-coated delivery system to protect it from the low pH of the stomach. | Increased amount of intact prodrug reaching the small intestine for absorption. |
| Enzymatic degradation in the intestine | Co-administer the prodrug with enzyme inhibitors (for experimental purposes) to assess the impact of intestinal enzymes. Modify the prodrug structure to be less susceptible to common intestinal enzymes. | Identification of the role of enzymatic degradation in the low bioavailability and guidance for the design of more stable prodrugs. |
| Poor membrane permeability | Modify the lipophilicity of the prodrug by altering the promoiety. Incorporate the prodrug into a lipid-based formulation such as a self-microemulsifying drug delivery system (SMEDDS) or liposomes. | Enhanced absorption across the intestinal epithelium, leading to higher plasma concentrations of the prodrug and/or the active parent drug. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Prodrugs
This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of a this compound prodrug, as recommended by ICH guidelines.[3][4][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the solid prodrug powder in a controlled temperature oven at 70°C for 1, 3, and 7 days.
-
Dissolve the powder in the mobile phase before analysis.
-
-
Photodegradation:
-
Expose the solid prodrug powder and a solution of the prodrug (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.[12][13][14]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the intact prodrug from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid or phosphoric acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration
-
2. Method Optimization:
-
Inject a mixture of the unstressed prodrug and the most degraded sample from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent prodrug peak and all degradation product peaks.
3. Detection:
-
Use a UV detector set at the λmax of this compound (typically around 270 nm and 330 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table provides a template for summarizing quantitative stability data from your experiments.
| Prodrug | Stress Condition | Time (hours) | % Remaining | Major Degradation Products (m/z) |
| This compound-diacetate | 0.1 M HCl, 60°C | 24 | 75.2 ± 3.1 | [m/z of monoacetate], [m/z of biapigenin] |
| This compound-diglucuronide | 0.1 M HCl, 60°C | 24 | 92.5 ± 2.5 | [m/z of mono-glucuronide], [m/z of biapigenin] |
| This compound-diphosphate | 0.1 M HCl, 60°C | 24 | 98.1 ± 1.8 | [m/z of mono-phosphate] |
| This compound-diacetate | 0.1 M NaOH, RT | 8 | 45.8 ± 4.2 | [m/z of monoacetate], [m/z of biapigenin] |
| This compound-diglucuronide | 0.1 M NaOH, RT | 8 | 88.3 ± 3.5 | [m/z of mono-glucuronide] |
| This compound-diphosphate | 0.1 M NaOH, RT | 8 | 95.6 ± 2.1 | [m/z of mono-phosphate] |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways
This compound, being a dimer of apigenin, is likely to interact with signaling pathways known to be modulated by apigenin. Understanding these interactions can be crucial for assessing the biological activity of the prodrugs upon conversion to the active form.
Caption: Potential signaling pathways modulated by this compound.
This diagram illustrates how this compound may exert its biological effects by inhibiting key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[15][16][17][18][19] The prodrug strategy aims to deliver the active this compound to the target site where it can then engage with these intracellular pathways.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. rjptonline.org [rjptonline.org]
- 3. longdom.org [longdom.org]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. biofidus.de [biofidus.de]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of a water soluble phosphate prodrug of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition [mdpi.com]
- 15. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Delivery Systems for 3',3'''-Biapigenin
Welcome to the technical support center for the optimization of drug delivery systems for 3',3'''-Biapigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a challenging molecule for drug delivery?
A1: this compound is a biflavonoid, a natural compound composed of two apigenin units. It has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory effects.[] The primary challenge in its delivery is its poor aqueous solubility and high lipophilicity, which can lead to low bioavailability and limit its clinical utility when administered orally.[2][3][4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is practically insoluble in water. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, acetone, chloroform, and dichloromethane.[3][5] For related biapigenin compounds, solubility in alcohol has also been noted.[6][]
Q3: What are the most promising strategies to enhance the delivery of this compound?
A3: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. The most common and effective approaches include:
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a molecularly amorphous form within a hydrophilic polymer matrix, which can significantly increase its solubility and dissolution rate.[2][8]
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve its solubility, stability, and potentially offer targeted delivery.[9]
-
Proliposomes: These are dry, free-flowing powder formulations that form a liposomal suspension upon contact with water, offering good stability and enhanced oral absorption.[4][10]
Q4: What are the key quality attributes to assess when developing a this compound formulation?
A4: Critical quality attributes to evaluate include:
-
Particle Size and Polydispersity Index (PDI): For nanoparticle systems, a small and uniform particle size is crucial for absorption and biodistribution.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of this compound successfully incorporated into the delivery system.
-
In Vitro Dissolution/Release Profile: This assesses the rate and extent to which the drug is released from the formulation in a simulated physiological environment.
-
Physical and Chemical Stability: The formulation should maintain its critical quality attributes over time under specified storage conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Solubility/Precipitation of this compound during Formulation | - Inappropriate solvent selection.- Concentration of this compound exceeds its solubility limit in the chosen solvent system.- pH of the medium is not optimal. | - Select a solvent in which this compound has high solubility (e.g., DMSO, ethanol, acetone).- Perform solubility studies to determine the saturation solubility in your chosen solvent or solvent mixture.- For aqueous-based formulations, consider using co-solvents or adjusting the pH (though flavonoids have multiple pKa values, making this complex).- Consider preparing a solid dispersion to enhance aqueous dispersibility. |
| Low Encapsulation Efficiency (%EE) in Nanoparticle/Liposomal Formulations | - Poor affinity of this compound for the carrier material.- Drug leakage during the formulation process.- Suboptimal process parameters (e.g., sonication time, homogenization pressure). | - For liposomes, incorporate cholesterol to improve bilayer stability and drug retention.- For polymeric nanoparticles, select a polymer with appropriate hydrophobicity to interact with this compound.- Optimize formulation parameters. For instance, in nanoprecipitation, the ratio of the organic to the aqueous phase can be adjusted.- For the thin-film hydration method for liposomes, ensure the lipid film is adequately hydrated above the lipid's transition temperature.[11] |
| Poor In Vitro Dissolution/Release Rate | - Crystalline nature of the raw this compound.- Strong binding of the drug to the carrier matrix.- Inadequate wetting of the formulation. | - Convert the crystalline drug to an amorphous state using solid dispersion techniques with hydrophilic polymers like PVP K-30.[2]- Incorporate surfactants or wetting agents into the dissolution medium or the formulation itself.- For solid dispersions, optimize the drug-to-polymer ratio; a higher polymer concentration can improve wettability and dissolution. |
| Physical Instability of the Formulation (e.g., Aggregation, Phase Separation) | - In nanoparticle suspensions, insufficient surface charge leading to particle agglomeration.- For amorphous solid dispersions, recrystallization of the drug over time.- In liposomal formulations, fusion or aggregation of vesicles. | - For nanoparticles, ensure a sufficient zeta potential (typically > ±20 mV) to maintain electrostatic repulsion.- For solid dispersions, store in a desiccator, as moisture can induce recrystallization. Select polymers that have a high glass transition temperature (Tg).- For liposomes, optimize the lipid composition (e.g., inclusion of charged lipids) and store at appropriate temperatures (often 4°C). |
Data Presentation
The following tables summarize quantitative data from studies on enhancing the solubility and dissolution of this compound and related biflavonoids from Selaginella doederleinii extract (TBESD).
Table 1: Solubility Enhancement of Biflavonoids in an Amorphous Solid Dispersion (ASD) with PVP K-30
| Compound | Solubility in Water (µg/mL) - Raw TBESD | Solubility in Water (µg/mL) - TBESD-ASD | Fold Increase |
| 2″,3″-dihydro-3′,3‴-biapigenin | 1.15 ± 0.11 | 20.23 ± 1.14 | 17.59 |
| Amentoflavone | 1.21 ± 0.08 | 20.55 ± 0.98 | 16.98 |
| Robustaflavone | 1.18 ± 0.09 | 20.61 ± 1.05 | 17.47 |
| 3′,3‴-binaringenin | 1.12 ± 0.13 | 20.63 ± 1.21 | 18.42 |
| Delicaflavone | 1.09 ± 0.07 | 21.23 ± 1.32 | 19.48 |
| (Data adapted from Li et al., 2020)[2] |
Table 2: In Vitro Dissolution of Biflavonoids from Raw TBESD vs. TBESD-ASD after 60 minutes
| Compound | Cumulative Release (%) - Raw TBESD | Cumulative Release (%) - TBESD-ASD |
| 2″,3″-dihydro-3′,3‴-biapigenin | ~17.21 | ~83.66 |
| Amentoflavone | ~24.31 | ~86.91 |
| Robustaflavone | ~19.80 | ~87.29 |
| 3′,3‴-binaringenin | ~19.13 | ~85.79 |
| Delicaflavone | ~16.35 | ~79.43 |
| (Data adapted from Li et al., 2020)[2] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for flavonoid solid dispersions.[12][13][14]
-
Materials: this compound, Polyvinylpyrrolidone (PVP K-30), Ethanol (or another suitable organic solvent).
-
Procedure:
-
Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with stirring.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
The dried film is then scraped, pulverized using a mortar and pestle, and sieved to obtain a uniform particle size.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
2. Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for encapsulating hydrophobic compounds like this compound.[10][11][15][16]
-
Materials: this compound, Soy Lecithin (or other phospholipids like DSPC), Cholesterol, Chloroform (or a chloroform/methanol mixture), Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve accurately weighed amounts of soy lecithin, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for lecithin to cholesterol is 7:3.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid's phase transition temperature (e.g., 35-40°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently (without vacuum) at a temperature above the lipid's transition temperature for about 30-60 minutes. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform vesicles (LUVs), the resulting liposomal suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the liposomal suspension at 4°C.
-
3. Characterization of Formulations
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Physical State: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature in solid dispersions.
-
Encapsulation Efficiency (%EE): Determined by separating the unencapsulated drug from the formulation (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet using a validated analytical method like HPLC. %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Dissolution: Performed using a USP dissolution apparatus (e.g., paddle type) in a relevant dissolution medium (e.g., simulated intestinal fluid with a surfactant to maintain sink conditions).[13]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the development of this compound delivery systems.
Caption: A typical experimental workflow for developing and evaluating this compound drug delivery systems.
Caption: Key signaling pathways modulated by apigenin, relevant to the anticancer and anti-inflammatory effects of this compound.[17][18][19][20][21][22][23]
References
- 2. tandfonline.com [tandfonline.com]
- 3. 2'',3''-Dihydro-3',3'''-biapigenin | CAS:151455-25-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.unpad.ac.id [journals.unpad.ac.id]
- 10. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. staff-old.najah.edu [staff-old.najah.edu]
- 13. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3',3'''-Biapigenin and Apigenin
A Note to the Researcher: Direct comparative studies on the bioactivity of 3',3'''-Biapigenin versus apigenin are notably scarce in publicly available scientific literature. While apigenin has been extensively studied, revealing a wide range of biological effects, this compound, a dimeric form of apigenin, remains less characterized. This guide, therefore, presents a comprehensive overview of the well-documented bioactivities of apigenin, supported by experimental data and protocols. The limited available information on this compound will be presented to highlight its potential and underscore the need for future comparative research.
Apigenin: A Multifaceted Flavonoid
Apigenin is a naturally occurring flavone found in numerous fruits, vegetables, and herbs. It is recognized for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Quantitative Bioactivity Data for Apigenin
The following table summarizes key quantitative data on the various biological activities of apigenin, providing a benchmark for its potency.
| Bioactivity | Assay/Model | Cell Line/Organism | Key Findings (IC₅₀/Effective Concentration) |
| Anticancer | MTT Assay | A549 (Lung Cancer) | IC₅₀: 93.7 ± 3.7 μM (48h treatment)[1] |
| MTT Assay | HeLa (Cervical Cancer) | IC₅₀: > 100 μM (for parent apigenin)[2] | |
| MTT Assay | HepG2 (Liver Cancer) | IC₅₀: > 100 μM (for parent apigenin)[2] | |
| MTT Assay | MCF-7 (Breast Cancer) | IC₅₀: > 100 μM (for parent apigenin)[2] | |
| Anti-inflammatory | Th1 Cell Proliferation Inhibition | Human PBMCs | IC₅₀: 80 μM (48h treatment)[3][4] |
| Inhibition of IFN-γ Gene Expression | Human Th1 Cells | Significant reduction at 80 μM[3][4] | |
| Inhibition of T-bet Gene Expression | Human Th1 Cells | Significant reduction at 80 μM[3][4] | |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Apigenin at 30 μM significantly decreases IL-10 and TNF-α expression and secretion.[5] | |
| Neuroprotective | Reduction of Caspase-3/7 Mediated Apoptosis | iPSC-derived AD neurons | Significant reduction in apoptosis.[6][7] |
| Protection against Inflammatory Damage | Co-cultures of neurons and glial cells | Preserved neuron and astrocyte integrity at 1 μM.[8] | |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) Assay | - | Apigenin demonstrated antioxidant activity.[9] A study comparing apigenin and its potassium salt (apigenin-K) found that apigenin had a slightly higher antioxidant capacity in some assays.[10] However, the differences were not always significant.[10] |
Key Signaling Pathways Modulated by Apigenin
Apigenin exerts its diverse biological effects by modulating a variety of cellular signaling pathways.
Caption: Signaling pathways modulated by apigenin.
This compound: An Emerging Dimer with Therapeutic Potential
This compound is a dimer of apigenin, meaning it is composed of two apigenin units linked together. While research is limited, it is suggested to possess anti-inflammatory and anticancer properties. The dimerization may alter its bioavailability and potency compared to its monomeric counterpart, apigenin, but further studies are required to confirm this.
Due to the lack of direct comparative studies, a quantitative data table for this compound that parallels the one for apigenin cannot be constructed at this time.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of flavonoids like apigenin.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Caption: General workflow for an MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., A549, HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., apigenin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells and treat them with the desired concentrations of the test compound for a specific duration.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating cells.
-
Staining: Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Conclusion and Future Directions
Apigenin has demonstrated significant bioactivity across a range of therapeutic areas, supported by a substantial body of research. Its mechanisms of action often involve the modulation of key signaling pathways related to cell proliferation, inflammation, and survival.
In contrast, the bioactivity of this compound is an area that warrants further investigation. As a dimer, its physicochemical properties, such as solubility and membrane permeability, may differ from apigenin, potentially leading to altered biological activity. Direct, quantitative comparisons of the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of this compound and apigenin are essential to understand the structure-activity relationship and to explore the therapeutic potential of this natural dimer. Future research should focus on head-to-head in vitro and in vivo studies to provide the data necessary for a comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer's disease - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Apigenin Content and Antioxidant Potential of Cosmos Bipinnatus Transgenic Root Culture - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. Antioxidant and Photoprotective Activity of Apigenin and its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers [mdpi.com]
A Comparative Guide to 3',3'''-Biapigenin and Other Biflavonoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 3',3'''-biapigenin and other prominent biflavonoids, including amentoflavone, hinokiflavone, and robustaflavone. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Overview of Biflavonoids in Oncology
Biflavonoids are a class of naturally occurring polyphenolic compounds formed by the dimerization of flavonoid units. They have garnered significant attention in cancer research due to their diverse pharmacological activities, including anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-metastatic effects. These compounds modulate a variety of cellular signaling pathways that are often dysregulated in cancer. This guide focuses on a comparative analysis of this compound against other well-studied biflavonoids to highlight their relative potencies and mechanisms of action.
Comparative Cytotoxicity
The anti-proliferative activity of biflavonoids is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the IC50 values of this compound and other biflavonoids in various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | >320 | [1] |
| A549 | Lung Cancer | >320 | [1] | |
| MCF-7 | Breast Cancer | >320 | [1] | |
| MDA-MB-231 | Breast Cancer | >320 | [1] | |
| HepG2 | Liver Cancer | >320 | [1] | |
| Amentoflavone | MCF-7 | Breast Cancer | ~20 | [2] |
| HeLa | Cervical Cancer | 8.38 ± 0.63 | [3] | |
| HepG2 | Liver Cancer | >100 | [4] | |
| PC-3 | Prostate Cancer | 15 | ||
| DU-145 | Prostate Cancer | 5 | ||
| Hinokiflavone | HeLa | Cervical Cancer | ~35 (19.0 µg/mL) | [5] |
| U251 | Glioma | ~55 (29.8 µg/mL) | [5] | |
| MCF-7 | Breast Cancer | ~73 (39.3 µg/mL) | [5] | |
| A375 | Melanoma | 7-11 | [5] | |
| CHL-1 | Melanoma | 7-11 | [5] | |
| B16-F10 | Melanoma | 7-11 | [5] | |
| Robustaflavone | MCF-7 | Breast Cancer | 11.89 | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanisms of Action: Signaling Pathways
Biflavonoids exert their anti-cancer effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. While the specific pathways targeted by this compound are still under active investigation, research on other biflavonoids like amentoflavone and hinokiflavone has elucidated several key mechanisms. These compounds are known to interfere with major signaling cascades, including NF-κB, PI3K/Akt, and MAPK pathways.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Apigenin overcomes drug resistance by blocking the signal transducer and activator of transcription 3 signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. texaschildrens.org [texaschildrens.org]
Validating the Anticancer Effects of 3',3'''-Biapigenin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer effects of 3',3'''-Biapigenin and its related compounds across various cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation into the therapeutic potential of this natural biflavonoid.
Comparative Anticancer Activity of this compound and Related Compounds
This compound, a naturally occurring biflavonoid, has demonstrated potential as an anticancer agent.[] Its activity, however, appears to be cell-line specific. The majority of research has focused on crude extracts of plants containing this compound, such as Selaginella doederleinii, or on its monomeric counterpart, apigenin. This section presents the available quantitative data to facilitate a comparative assessment.
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 67 | [2] |
| MCF-7 | Breast Cancer | No effect | [2] | |
| A549 | Lung Cancer | No effect | [2] | |
| MDA-MB-231 | Breast Cancer | No effect | [2] | |
| PC3 | Prostate Cancer | No effect | [2] | |
| 2'',3''-dihydro-3',3'''-biapigenin | Not Specified | Not Specified | 40.2 µg/mL* | [3] |
| Apigenin | BxPC-3 | Pancreatic Cancer | 23 (24h), 12 (48h) | [4] |
| PANC-1 | Pancreatic Cancer | 71 (24h), 41 (48h) | [4] | |
| MDA-MB-453 | Breast Cancer | 59.44 (24h), 35.15 (72h) | [5] | |
| MCF-7 | Breast Cancer | 2.30 | [6] | |
| MDA-MB-231 | Breast Cancer | 4.07 | [6] | |
| HeLa | Cervical Cancer | ~50 | [7] | |
| C33A | Cervical Cancer | ~50 | [7] |
*Note: The original reference did not specify the cell line for this IC50 value. Conversion to µM requires the molecular weight of the compound. **Note: The study used 50 µM as an effective concentration to inhibit cell growth by over 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to assess the anticancer effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Analysis by Western Blot
Western blotting is used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
-
Protein Extraction: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis is performed to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the indicated times. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by this compound is limited, studies on its parent compound, apigenin, and on total biflavonoid extracts from Selaginella doederleinii provide strong indications of its potential mechanisms of action.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Studies on total biflavonoid extracts from Selaginella doederleinii, rich in this compound and its derivatives, have shown inhibition of this pathway in colorectal cancer cells. Apigenin has been extensively reported to suppress the PI3K/Akt/mTOR pathway in various cancer models.[8]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. This compound is suggested to induce apoptosis.[] The intrinsic (mitochondrial) pathway of apoptosis is a likely target. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3.
Caption: Potential intrinsic apoptosis pathway activated by this compound.
Cell Cycle Arrest
Many anticancer compounds exert their effects by halting the cell cycle, preventing cancer cells from dividing. Apigenin is known to induce cell cycle arrest at the G2/M phase in several cancer cell lines, including pancreatic and cervical cancer cells.[4][7] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is pending, it is plausible that it shares this mechanism of action.
Caption: Logical workflow of this compound inducing G2/M cell cycle arrest.
Conclusion and Future Directions
The available data, although limited, suggests that this compound possesses anticancer properties, particularly against cervical cancer cells. Its activity appears to be more selective compared to its parent compound, apigenin. The likely mechanisms of action involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.
To fully validate the anticancer effects of this compound, further research is warranted. Specifically, future studies should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 of purified this compound and its derivatives across a broad panel of human cancer cell lines and normal cell lines to establish a clear selectivity profile.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms through in-depth analysis of apoptosis and cell cycle pathways, including quantitative measurements of protein expression and activity.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.
This comparative guide serves as a foundational resource to inform and direct these future investigations, ultimately aiming to translate the potential of this compound into novel cancer therapeutics.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Extraction Methods for 3',3'''-Biapigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of 3',3'''-Biapigenin, a naturally occurring biflavonoid with significant therapeutic potential. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are essential for subsequent research and drug development. This document outlines and contrasts conventional and modern extraction techniques, offering detailed experimental protocols and quantitative data to inform methodology selection.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key quantitative parameters of different extraction methods for biflavonoids, including this compound, from plant sources such as Selaginella and Hypericum species. The yields presented are indicative and can vary based on the specific plant matrix, solvent, and precise experimental conditions.
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Extraction Time | Typical Biflavonoid Yield (mg/g) | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | Room Temperature | 24 - 72 hours | 5 - 10 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent consumption. |
| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent | 6 - 24 hours | 10 - 15 | High extraction efficiency, requires less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 40 - 65 | 30 - 60 minutes | 15 - 25[1][2] | Fast, high efficiency, reduced solvent consumption. | Specialized equipment required, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 45 - 70 | 10 - 40 minutes | 16 - 20[3] | Very fast, high efficiency, reduced solvent and energy consumption. | Specialized equipment required, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 35 - 60 | 1 - 4 hours | Variable | "Green" solvent, high selectivity, no residual organic solvent. | High initial equipment cost, may require co-solvents for polar compounds.[4] |
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are designed to be a starting point for the extraction of this compound and may require optimization based on the specific plant material and desired purity.
Maceration Protocol
Objective: To extract this compound using a simple solvent soaking method.
Materials:
-
Dried and powdered plant material (e.g., Selaginella doederleinii)
-
Ethanol (95%)
-
Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask (1:10 solid-to-liquid ratio).
-
Seal the flask and place it on a shaker at room temperature.
-
Macerate for 48 hours with continuous agitation.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 20 mL of 95% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract containing this compound.
Soxhlet Extraction Protocol
Objective: To achieve a higher extraction efficiency of this compound through continuous solvent cycling.
Materials:
-
Dried and powdered plant material
-
Methanol (99%)
-
Soxhlet apparatus (extractor, condenser, round-bottom flask)
-
Cellulose thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 10 g of the dried, powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a 250 mL round-bottom flask with 150 mL of methanol and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser connected to a cold water supply.
-
Heat the methanol to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble containing the plant material.
-
Allow the extraction to proceed for 12 hours, with a siphon cycle occurring approximately every 20-30 minutes.
-
After 12 hours, turn off the heating mantle and allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator at 40°C.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To rapidly extract this compound with high efficiency using ultrasonic waves.
Materials:
-
Dried and powdered plant material
-
Ethanol (70%)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place 10 g of the dried, powdered plant material in a 250 mL beaker.
-
Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Conduct the extraction for 45 minutes at a constant temperature of 50°C.[5]
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
-
Decant the supernatant and concentrate it using a rotary evaporator at 40°C to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To perform a highly efficient and rapid extraction of this compound using microwave energy.
Materials:
-
Dried and powdered plant material
-
Ethanol (80%)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 10 g of the dried, powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 80% ethanol (1:10 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 400 W and the extraction time to 15 minutes. Set the temperature limit to 60°C to prevent degradation.[3]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
Supercritical Fluid Extraction (SFE) Protocol
Objective: To extract this compound using an environmentally friendly solvent under supercritical conditions.
Materials:
-
Dried and powdered plant material
-
Supercritical Fluid Extraction system
-
Food-grade carbon dioxide (CO₂)
-
Ethanol (as a co-solvent)
Procedure:
-
Load 10 g of the dried, powdered plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 300 bar).
-
Heat the extraction vessel to the desired temperature (e.g., 50°C).
-
Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate to enhance the extraction of the polar biflavonoid.
-
Maintain a constant CO₂ flow rate (e.g., 2 L/min) for 2 hours.
-
The extracted compounds are precipitated in a separator by reducing the pressure.
-
Collect the extract from the separator. The CO₂ can be recycled.
Mandatory Visualization
Signaling Pathway
The anticancer activity of apigenin, the monomeric unit of this compound, is often associated with the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[6][7] this compound is expected to exhibit similar inhibitory effects on this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Total biflavonoids extraction from Selaginella chaetoloma utilizing ultrasound-assisted deep eutectic solvent: Optimization of conditions, extraction mechanism, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3',3'''-Biapigenin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 3',3'''-Biapigenin, a biflavonoid of significant interest for its potential therapeutic properties. The objective is to offer a clear comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published studies. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific research and development needs.
Comparative Analysis of Analytical Methods
The quantification of this compound in various matrices, including plant extracts and biological samples, predominantly relies on two key analytical techniques: HPLC-DAD and LC-MS/MS. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and applicability.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely accessible technique for the quantification of flavonoids. It offers good linearity and precision for relatively high concentration samples.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the analyte are expected in complex biological matrices like plasma.[1]
The following table summarizes the performance characteristics of these two methods based on available literature.
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity Range | 0.5–100 µg/mL | 1–500 ng/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but suitable for >1 µg/mL[3] | 1.0 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 ng for pure substance[2] |
| Precision (%RSD) | 1.26–2.91% (Repeatability)[4] | Intraday: 5-15%, Interday: 10-15%[2] |
| Accuracy (Recovery) | Not explicitly stated | ~90%[2] |
| Primary Application | Quantification in formulations and extracts[3] | Pharmacokinetic studies in plasma[2] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-DAD and LC-MS/MS are outlined below. These protocols are based on methods reported in the scientific literature.
Method 1: HPLC-DAD for Quantification in Formulations
This method is suitable for the analysis of formulations where this compound is present at concentrations greater than 1 µg/mL.[3]
-
Instrumentation: Shimadzu LC-20AD HPLC system with a Diode-Array Detector.[3]
-
Chromatographic Column: Ultimate® XB-C18 (100×4.6 mm, 3.5 μm).[3]
-
Mobile Phase: A gradient elution is typically used, often consisting of an acidified aqueous phase (e.g., water with 0.5% acetic acid) and an organic solvent like acetonitrile.[5]
-
Flow Rate: Typically around 0.2 mL/min.[5]
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound.
-
Sample Preparation: Simple dilution of the formulation in a suitable solvent.
Method 2: LC-MS/MS for Quantification in Human Plasma
This highly sensitive and selective method is designed for the determination of this compound in biological matrices such as human plasma.[6][2]
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6][2]
-
Mobile Phase: A binary mobile phase consisting of 2% formic acid in water and acetonitrile, run under isocratic elution conditions.[6][2]
-
Detection: ESI-MS in negative ion mode with multiple reaction monitoring (MRM).[6][2]
-
Sample Preparation: Liquid-phase extraction from plasma samples.[6][2]
Cross-Validation Workflow
Cross-validation is a critical process to ensure that data generated by different analytical methods are comparable.[7] This is particularly important when methods are used across different studies or laboratories. The following diagram illustrates a general workflow for the cross-validation of two analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
In Vivo Efficacy of 3',3'''-Biapigenin: A Comparative Analysis of Therapeutic Potential
For researchers and professionals in drug development, understanding the in vivo performance of a therapeutic candidate is paramount. This guide provides an objective comparison of the therapeutic potential of 3',3'''-Biapigenin, a natural biflavonoid, drawing upon available experimental data. The focus is on its anticancer properties, primarily as a component of the total biflavonoids extract from Selaginella doederleinii (TBESD), and the strategies employed to enhance its in vivo efficacy.
Comparative Pharmacokinetic Profile
A significant hurdle in the clinical application of this compound is its poor aqueous solubility, which leads to low oral bioavailability.[1][2][] To address this, various formulations have been developed and tested in vivo. The following tables summarize the pharmacokinetic parameters of 2",3"-dihydro-3',3'''-biapigenin (a closely related derivative often studied alongside this compound) in different oral delivery systems compared to the raw extract in rat models.
Table 1: Pharmacokinetic Parameters of 2",3"-dihydro-3',3'''-biapigenin in Proliposomal Formulation (P-TBESD) vs. Raw TBESD [2][4]
| Parameter | Raw TBESD | P-TBESD | Fold Increase |
| Cmax (ng/mL) | 18.25 ± 4.13 | 110.26 ± 25.71 | 6.04 |
| AUC₀₋t (ng/mL*h) | 125.37 ± 30.18 | 954.21 ± 210.37 | 7.61 |
| Relative Bioavailability (%) | - | 761% | - |
Table 2: Pharmacokinetic Parameters of 2",3"-dihydro-3',3'''-biapigenin in Amorphous Solid Dispersion (TBESD-ASD) vs. Raw TBESD [1]
| Parameter | Raw TBESD | TBESD-ASD | Fold Increase |
| Cmax (ng/mL) | 15.8 ± 3.2 | 62.7 ± 12.8 | 3.97 |
| AUC₀₋t (ng/mL*h) | 102.4 ± 21.5 | 381.2 ± 76.4 | 3.72 |
Antitumor Efficacy in Xenograft Models
The enhanced bioavailability of formulated this compound translates to improved antitumor activity in vivo. Studies utilizing human colon carcinoma (HT-29) xenograft-bearing mice have demonstrated significant tumor growth inhibition.
Table 3: Antitumor Effect of Different TBESD Formulations in HT-29 Xenograft Mice [2]
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| TBESD | 35.2 |
| P-TBESD | 58.6 |
| Fluorouracil (Positive Control) | 65.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.
In Vivo Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley rats (200-220 g).
-
Formulation Administration:
-
TBESD & P-TBESD Study: Rats were orally administered a single dose of TBESD or P-TBESD (equivalent to 300 mg/kg of TBESD).[4]
-
TBESD-ASD Study: Rats received an oral dose of TBESD or TBESD-ASD.
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at specified time points post-administration.
-
Sample Processing: Plasma was separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Bioanalysis: The concentration of 2",3"-dihydro-3',3'''-biapigenin in plasma was quantified using a validated HPLC-ESI-MS/MS method.[][5] A noncompartmental model was used to calculate the main pharmacokinetic parameters.[4]
In Vivo Antitumor Efficacy Study
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Line: Human colon carcinoma HT-29 cells.
-
Tumor Implantation: HT-29 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of 50-70 mm³, mice were randomly assigned to different treatment groups (e.g., control, TBESD, P-TBESD, Fluorouracil). Treatments were administered orally daily for a specified period (e.g., 14 days).[2]
-
Efficacy Evaluation: Tumor volume and body weight were measured every other day. At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated.[6]
-
Histopathological Analysis: Tumors and major organs were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination to assess treatment efficacy and toxicity.[6]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow of in vivo validation for this compound formulations.
Caption: Postulated inhibitory effect on the Akt/mTOR/p70S6K signaling pathway.
Signaling Pathway Modulation
While specific in vivo studies on the signaling pathways modulated solely by this compound are limited, research on the total biflavonoid extract of S. doederleinii suggests that its anticancer effects are mediated, at least in part, through the inhibition of critical cell survival and proliferation pathways.[7] One of the key mechanisms implicated is the downregulation of the Akt/mTOR/p70S6K signaling cascade.[7] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The inhibition of this pathway by the biflavonoid extract containing this compound leads to reduced tumor growth.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
A Comparative Analysis of the Neuroprotective Effects of 3',3'''-Biapigenin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the development of novel neuroprotective therapies has brought biflavonoids, a class of plant-derived polyphenols, into the spotlight. Among these, 3',3'''-Biapigenin, a dimer of apigenin, and its structural analogs have shown promise in preclinical studies. This guide provides a comprehensive comparison of the neuroprotective effects of this compound and its key analogs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective potential of this compound and its analogs has been evaluated in various in vitro models of neuronal injury. The following table summarizes the available quantitative data, offering a comparative overview of their efficacy.
| Compound | Analog Type | Experimental Model | Neurotoxic Insult | Concentration | Endpoint | Result | Reference |
| This compound | Apigenin Dimer | Rat hippocampal neurons | Kainate (100 µM) + NMDA (100 µM) | 10 µM | Neuronal death | Significant reduction | [1] |
| Amentoflavone | Apigenin Dimer | Human neuroblastoma SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 10 µM | Cell Viability | Significant protection | [2] |
| Rat model of cerebral ischemia/reperfusion | Ischemia/Reperfusion | 20, 40 mg/kg | Infarct volume, neurological score | Dose-dependent reduction in infarct volume and improvement in neurological score | |||
| Ginkgetin | Apigenin Dimer (methylated) | Human neuroblastoma SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 10 µM | Cell Viability | Significant protection | [2] |
| Isoginkgetin | Apigenin Dimer (methylated) | Human neuroblastoma SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 10 µM | Cell Viability | Significant protection | [2] |
| Apigenin | Monomer | Rat pheochromocytoma PC12 cells | Cobalt Chloride (CoCl₂) (1.2 mM) | 10 µg/mL | Cell Viability | Increased to 73.78% | [3] |
| Rat pheochromocytoma PC12 cells | Cobalt Chloride (CoCl₂) (1.2 mM) | 10 µg/mL | Apoptosis Rate | Significantly lowered from 83.3% to 35.8% | [3] | ||
| Co-culture of rat neurons and glial cells | Lipopolysaccharide (LPS) (1 µg/ml) | 1 µM | Caspase-3 positive cells | Significantly reduced | [4] | ||
| Robustaflavone | Apigenin Dimer | Human cancer cell lines (various) | N/A | Various | IC50 (Antiproliferative) | 50.0 µg/mL (average) | [5] |
| 2'',3''-dihydro-3',3'''-biapigenin | Apigenin Dimer | Human cancer cell lines (various) | N/A | Various | IC50 (Antiproliferative) | 40.2 µg/mL (average) | [5] |
| 3',3'''-Binaringenin | Naringenin Dimer | Human cancer cell lines (various) | N/A | Various | IC50 (Antiproliferative) | 19.3 µg/mL (average) | [5] |
Note: While quantitative data on the direct neuroprotective effects of Robustaflavone, 2'',3''-dihydro-3',3'''-biapigenin, and 3',3'''-Binaringenin are limited in the reviewed literature, their antiproliferative activities suggest biological activity that warrants further investigation in neuroprotection models.
Key Mechanistic Insights
The neuroprotective effects of this compound and its analogs are attributed to a variety of mechanisms, primarily centered around the mitigation of oxidative stress, inhibition of apoptosis, and modulation of inflammatory pathways.
This compound has been shown to exert its neuroprotective action by affecting mitochondrial bioenergetics and calcium uptake, which is a distinct mechanism compared to other flavonoids that primarily act as antioxidants.[1]
Amentoflavone , a well-studied analog, demonstrates robust neuroprotection through multiple pathways. It acts as a potent anti-inflammatory agent by inhibiting the NF-κB signaling pathway and reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and IL-6.[6] Furthermore, amentoflavone exhibits strong antioxidant properties and can suppress apoptosis by modulating the activity of key enzymes like caspase-3. In models of cerebral ischemia/reperfusion, it has been shown to target the HMGB1-mediated TLR4/NF-κB signaling pathway.
Apigenin , the monomeric building block of this compound, provides a valuable reference for understanding the activity of its dimeric forms. Apigenin has demonstrated significant neuroprotective effects by reducing levels of reactive oxygen species (ROS), mitigating apoptosis, and improving mitochondrial membrane potential.[3] Its anti-inflammatory properties are also well-documented, involving the modulation of microglial activation and cytokine release.[4]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling cascade of neurodegeneration and points of intervention by this compound and its analogs.
Figure 2: General experimental workflow for in vitro assessment of neuroprotective effects.
Detailed Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test biflavonoid for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent (e.g., H₂O₂, glutamate, CoCl₂) for a predetermined duration.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Cell Culture and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Probe Loading: After the neurotoxic insult, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Express the ROS levels as a percentage of the control group or as relative fluorescence units.
Assessment of Mitochondrial Membrane Potential (MMP)
This method uses a cationic fluorescent dye, such as Rhodamine 123 or JC-1, that accumulates in the mitochondria in a potential-dependent manner.
-
Cell Culture and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Dye Loading: After treatment, incubate the cells with the MMP-sensitive dye (e.g., Rhodamine 123 at 1-5 µM or JC-1 at 2-10 µg/mL) for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove the excess dye. Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, measure fluorescence at two different emission wavelengths to detect both monomeric (green, indicating low MMP) and aggregate (red, indicating high MMP) forms.
-
Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 to determine the change in MMP. For Rhodamine 123, a decrease in fluorescence intensity indicates a loss of MMP.
Conclusion
The available evidence strongly suggests that this compound and its analogs, particularly amentoflavone, are promising candidates for further investigation as neuroprotective agents. Their multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties, make them attractive for targeting the complex pathology of neurodegenerative diseases. While direct comparative data for all analogs is not yet comprehensive, the superior activity of biflavonoids over their monomeric counterparts in some studies highlights the therapeutic potential of these dimeric structures. Further research, including in vivo studies and the exploration of a wider range of analogs, is warranted to fully elucidate their therapeutic potential and to identify the most potent and selective neuroprotective compounds within this class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 3',3'''-Biapigenin Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led scientists to explore the vast and intricate world of natural products. Among these, biflavonoids—dimeric flavonoids—have emerged as a promising class of compounds with a wide spectrum of biological activities. 3',3'''-Biapigenin, a homodimer of the well-known flavonoid apigenin, and its derivatives are gaining increasing attention for their potential as anticancer, antioxidant, and anti-inflammatory agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of new, more potent therapeutic leads.
Unveiling the Anticancer Potential: A Quantitative Comparison
The core of this compound's therapeutic promise lies in its cytotoxicity against various cancer cell lines. Modifications to the parent structure can significantly influence this activity. While a comprehensive SAR study on a wide range of this compound derivatives is still an emerging field, existing data on related biflavonoids and apigenin itself provide crucial insights.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | HeLa (Cervical Cancer) | Not explicitly quantified, but showed anticancer effects | [1] |
| 2'',3''-Dihydro-3',3'''-biapigenin | Reduced double bond in one apigenin unit | Not specified | Showed anticancer effects | [1] |
| Amentoflavone | (I-3', II-8)-Biapigenin | HCT-116 (Colon Cancer), HeLa (Cervical Cancer) | Significant inhibitory impact | [1] |
| Apigenin | Monomeric unit | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | Generally higher IC50 values compared to some derivatives | [2] |
Key Structure-Activity Relationship Insights (Extrapolated from Apigenin and other Biflavonoids):
-
Hydroxylation Pattern: The number and position of hydroxyl groups are critical for activity. The 5,7-dihydroxy arrangement on the A-ring and the 4'-hydroxy group on the B-ring of each apigenin monomer are generally considered important for anticancer and antioxidant effects.
-
Glycosylation: The addition of sugar moieties to the hydroxyl groups often reduces the cytotoxic activity of flavonoids. The aglycone form is typically more potent.
-
Methoxylation: Replacing hydroxyl groups with methoxy groups can have varied effects. In some cases, it can enhance anticancer activity and improve metabolic stability.
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule can enhance cell membrane permeability and, consequently, biological activity. This can be achieved by introducing alkyl or other non-polar groups.
-
Dimerization: The linkage between the two apigenin units in biapigenin derivatives influences their spatial arrangement and interaction with biological targets. The 3',3''' linkage in biapigenin is just one of several possibilities found in nature, each potentially conferring distinct biological profiles.
The Antioxidant Powerhouse: Scavenging Free Radicals
Oxidative stress is a key contributor to numerous chronic diseases, including cancer. Flavonoids are renowned for their antioxidant properties, and this compound derivatives are no exception. Their ability to neutralize free radicals is a cornerstone of their therapeutic potential.
Table 2: Antioxidant Activity of Apigenin and its Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Apigenin Derivative 4e | DPPH | 0.09 | [3] |
| Apigenin Derivative 4i | DPPH | 2.74 | [3] |
| Apigenin Derivative 4j | DPPH | 2.90 | [3] |
| Gallic Acid (Standard) | DPPH | 4.39 | [3] |
Key Structure-Activity Relationship Insights for Antioxidant Activity:
-
Free Hydroxyl Groups: The presence of free hydroxyl groups is paramount for radical scavenging activity. These groups can donate a hydrogen atom to neutralize free radicals.
-
B-Ring Substitution: The arrangement of hydroxyl groups on the B-ring is particularly important. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety significantly enhances antioxidant capacity. While apigenin itself lacks this, derivatives incorporating this feature would be expected to have superior antioxidant activity.
-
C2=C3 Double Bond: The double bond in the C-ring, in conjunction with the 4-oxo group, facilitates electron delocalization, which stabilizes the flavonoid radical formed after hydrogen donation, thereby increasing antioxidant potential. Saturation of this bond, as seen in 2'',3''-dihydro-3',3'''-biapigenin, may reduce this activity.
Experimental Protocols: A Guide to Evaluation
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antioxidant activities of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the this compound derivative at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox is commonly used as a positive control.
-
ABTS Radical Cation Decolorization Assay for Antioxidant Activity
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to assess antioxidant capacity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Procedure:
-
ABTS•+ Generation: Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the this compound derivative at various concentrations to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design. Apigenin, the monomeric unit, is known to modulate several key signaling pathways involved in cancer progression. It is plausible that its dimeric forms share or even enhance these modulatory activities.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Apigenin has been shown to modulate several critical signaling pathways implicated in cancer. It is hypothesized that this compound derivatives may act on similar pathways, potentially with altered potency or selectivity.
Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound derivatives.
The MAPK/ERK pathway is another crucial regulator of cell proliferation and survival that is often dysregulated in cancer. Apigenin is known to interfere with this pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound derivatives.
The Path Forward: Future Directions in this compound Research
The study of this compound and its derivatives is a fertile ground for the discovery of novel therapeutic agents. While current research provides a promising glimpse into their potential, a systematic approach to understanding their structure-activity relationships is imperative. Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives: This should include modifications at various positions on the flavonoid scaffold to systematically probe the effects of different functional groups.
-
Comprehensive biological evaluation: Screening these derivatives against a wide panel of cancer cell lines and in various antioxidant and anti-inflammatory assays will provide a clearer picture of their therapeutic potential.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives will be crucial for their further development.
-
Pharmacokinetic and in vivo studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy and safety of lead compounds, will be essential for their translation into clinical candidates.
By combining synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of a new generation of effective and safe drugs for the treatment of cancer and other chronic diseases.
References
- 1. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]
- 2. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3',3'''-Biapigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',3'''-Biapigenin, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. As a dimeric derivative of apigenin, it is hypothesized to share and potentially exceed the biological activities of its monomeric counterpart. This guide provides a comparative analysis of this compound's mechanism of action against other relevant flavonoids, supported by experimental data. We further detail the experimental protocols necessary to validate these mechanisms, offering a comprehensive resource for researchers in the field.
Comparison of Bioactive Properties
To objectively evaluate the therapeutic potential of this compound, its biological activities are compared with those of structurally related and functionally similar flavonoids: apigenin, amentoflavone, and robustaflavone.
Anticancer Activity
The cytotoxic effects of these flavonoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation |
| 2″,3″-dihydro-3′,3‴-biapigenin | Not Specified | 40.2 | ~74.4 | [1] |
| Amentoflavone | MCF-7 (Breast) | - | 150 | [2] |
| Amentoflavone | Not Specified | 36.3 | ~67.4 | [1] |
| Robustaflavone | MCF-7 (Breast) | - | 11.89 | [2] |
| Robustaflavone | Not Specified | 50.0 | ~92.8 | [1] |
| Apigenin | BxPC-3 (Pancreatic) | - | 23 (24h), 12 (48h) | [3] |
| Apigenin | PANC-1 (Pancreatic) | - | 71 (24h), 41 (48h) | [3] |
| Apigenin | HeLa (Cervical) | - | ~50 (for 52.5-61.6% inhibition) | [4] |
| Apigenin | C33A (Cervical) | - | ~50 (for 46.1-58.6% inhibition) | [4] |
Note: The IC50 value for 2″,3″-dihydro-3′,3‴-biapigenin is for a closely related compound and is used here as a proxy for this compound. The conversion to µM is an approximation based on the molecular weight.
Anti-inflammatory Activity
The anti-inflammatory properties of these flavonoids are critical to their therapeutic potential. Amentoflavone has demonstrated potent anti-inflammatory and analgesic activities.[5] In a carrageenan-induced rat paw edema model, amentoflavone exhibited an ED50 of 42 mg/kg, comparable to prednisolone (35 mg/kg) and indomethacin (10 mg/kg).[5] It also showed significant analgesic effects in an acetic acid writhing test with an ED50 of 9.6 mg/kg.[5] 3,8'-Biapigenin, another biapigenin isomer, has been shown to decrease carrageenan-induced paw edema in rats at a dose of 8 mg/kg.[6]
Mechanism of Action: Signaling Pathways
The anticancer and anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key cellular signaling pathways.
Anticancer Signaling Pathways
Apigenin, the parent compound of this compound, is known to exert its anticancer effects by targeting multiple signaling cascades crucial for cancer cell proliferation, survival, and metastasis.[7][8] These pathways are likely shared by this compound.
-
PI3K/Akt/mTOR Pathway: Apigenin inhibits the PI3K/Akt/mTOR pathway, which is hyperactivated in many cancers, leading to reduced cell proliferation and survival.[8] It can directly inhibit PI3K activity and suppress the phosphorylation of Akt and mTOR.[8]
-
MAPK/ERK Pathway: This pathway is also a target of apigenin, which can modulate its activity to control cell growth and apoptosis.[8]
-
JAK/STAT Pathway: Apigenin can suppress the JAK/STAT signaling pathway, particularly STAT3 phosphorylation, which is often constitutively active in cancer cells and promotes their survival and proliferation.[8][9]
-
NF-κB Signaling Pathway: Apigenin is a known inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival.[3] By inhibiting this pathway, apigenin can induce apoptosis in cancer cells.
Amentoflavone also exhibits its anticancer effects through the modulation of several of these pathways, including PI3K/Akt and NF-κB.[10][11] It has been shown to induce apoptosis and cell cycle arrest in various cancer cells.[5][12]
dot
References
- 1. Western Blot Analysis for NF-κB p65, pp65, TLR4, STAT3, p-STAT3, and JAK2 [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. AID 731 - Primary biochemical High Throughput Screening assay for agonists of the steroid receptor coactivator 3 (SRC-3) recruitment by the peroxisome proliferator-activated receptor gamma (PPARgamma) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Amentoflavone attenuates oxidative stress and neuroinflammation induced by cerebral ischemia/reperfusion in rats by targeting HMGB1-mediated TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 10. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 3',3'''-Biapigenin and Amentoflavone: A Guide for Researchers
In the realm of natural product chemistry and drug discovery, biflavonoids have garnered significant attention for their diverse and potent biological activities. Among these, apigenin dimers, such as 3',3'''-Biapigenin and amentoflavone (also known as 3',8''-biapigenin), represent a promising class of compounds. This guide provides a comparative study of these two structural isomers, summarizing their known biological activities, underlying molecular mechanisms, and the experimental data supporting these findings. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and therapeutic potential of these closely related molecules.
Structural Distinction: The Critical Linkage
At the molecular level, both this compound and amentoflavone are homodimers of the flavonoid apigenin. The fundamental difference lies in the covalent bond that links the two apigenin monomers. In amentoflavone , the linkage is between the C3' position of one apigenin unit and the C8'' position of the other. In contrast, This compound features a C3'-C3''' linkage. This seemingly subtle variation in connectivity can significantly influence the molecule's three-dimensional structure, flexibility, and ultimately, its interaction with biological targets.
Comparative Biological Activities: A Tale of Disparate Research Focus
A comprehensive review of the scientific literature reveals a significant disparity in the research dedicated to these two isomers. Amentoflavone has been the subject of extensive investigation, with a plethora of studies elucidating its pharmacological effects. Conversely, this compound remains a largely unexplored entity, with a notable scarcity of experimental data on its biological activities.
Amentoflavone: A Well-Characterized Multifunctional Agent
Amentoflavone has been demonstrated to possess a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.
Table 1: Quantitative Data on the Biological Activities of Amentoflavone
| Biological Activity | Assay/Model | Target | IC50/EC50/Ki | Reference |
| Anticancer | In silico docking | STAT3 | -9.3 kcal/mol (Docking Score) | [1][2] |
| In silico docking | AKR1C1 | -8.9 kcal/mol (Docking Score) | [1] | |
| In silico docking | CYP1A1 | -8.4 kcal/mol (Docking Score) | [1] | |
| Antiviral | SARS-CoV 3CLpro Inhibition Assay | SARS-CoV 3CLpro | 8.3 ± 1.2 µM | [3] |
| Enzyme Inhibition | Bile Salt Hydrolase (BSH) Inhibition Assay | Lactobacillus salivarius BSH | 0.34 µM (IC50), 0.65 µM (Ki) |
This compound: An Enigma with Therapeutic Potential
As of the latest literature review, there is a significant lack of published experimental data detailing the biological activities and quantitative efficacy of this compound. While its structural similarity to amentoflavone suggests it may possess comparable pharmacological properties, this remains to be experimentally validated. The primary information available is centered around its natural occurrence and chemical synthesis.
Insights from a Related Compound: 2'',3''-Dihydro-3',3'''-biapigenin
Interestingly, a structurally related compound, 2'',3''-dihydro-3',3'''-biapigenin, has been investigated for its biological potential. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer effects[2][]. While these findings are not directly transferable to this compound due to the structural difference (the dihydro designation indicates the saturation of a double bond in the C-ring of one of the apigenin units), they offer a tantalizing glimpse into the potential bioactivities that the 3',3'''-linked biapigenin scaffold may possess.
Modulation of Cellular Signaling Pathways
The biological effects of flavonoids are often mediated through their interaction with and modulation of key cellular signaling pathways.
Amentoflavone: A Modulator of Key Oncogenic and Inflammatory Pathways
Amentoflavone has been shown to exert its anticancer and anti-inflammatory effects by modulating several critical signaling cascades[5][6][7]. These include:
-
NF-κB Signaling Pathway: Amentoflavone can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by amentoflavone contributes to its pro-apoptotic effects in cancer cells.
-
MAPK/ERK Signaling Pathway: Amentoflavone has been shown to modulate the MAPK/ERK pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
This compound: Uncharted Territory
Due to the lack of experimental studies, the signaling pathways modulated by this compound have not been elucidated. Future research is required to determine if it shares similar mechanisms of action with amentoflavone or possesses unique signaling effects.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental methodologies are crucial.
General Workflow for In Vitro Anticancer Activity Assessment
The following diagram outlines a typical workflow for evaluating the anticancer potential of a flavonoid compound.
Protocol for SARS-CoV 3CLpro Inhibition Assay (Amentoflavone)
This protocol is based on the methodology used to determine the IC50 of amentoflavone against SARS-CoV 3CLpro[3].
Objective: To determine the in vitro inhibitory activity of a test compound against SARS-CoV 3CLpro.
Materials:
-
Recombinant SARS-CoV 3CLpro enzyme
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (Amentoflavone) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound at various concentrations to the wells. A DMSO control (vehicle) and a no-enzyme control should be included.
-
Add the recombinant SARS-CoV 3CLpro enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence microplate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Note: Due to the lack of experimental data for this compound, a specific protocol for its biological evaluation cannot be provided at this time. However, the general workflow and the protocol for amentoflavone can be adapted for future studies on this compound.
Discussion and Future Perspectives
The current body of scientific literature highlights a significant knowledge gap between the well-studied amentoflavone and its lesser-known isomer, this compound. While amentoflavone has emerged as a promising lead compound with multifaceted therapeutic potential, the pharmacological profile of this compound remains to be established.
The difference in the linkage between the two apigenin units is expected to have a profound impact on the overall conformation and physicochemical properties of the molecule. This, in turn, could lead to differences in their ability to bind to biological targets, their bioavailability, and their metabolic stability.
Future research should prioritize the following:
-
Chemical Synthesis and Characterization: Efficient and scalable synthetic routes for this compound are needed to provide sufficient material for comprehensive biological evaluation.
-
In Vitro Screening: A broad-based in vitro screening of this compound against a panel of cancer cell lines, inflammatory targets, and viral enzymes is warranted to identify its primary biological activities.
-
Direct Comparative Studies: Head-to-head comparative studies of this compound and amentoflavone in the same experimental models are essential to delineate their relative potency and efficacy.
-
Mechanistic Studies: Once promising activities are identified for this compound, detailed mechanistic studies should be undertaken to elucidate the underlying signaling pathways.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2'',3''-Dihydro-3',3'''-biapigenin | 151455-25-3 | BGA45525 [biosynth.com]
- 3. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3',3'''-Biapigenin and Standard Chemotherapeutic Agents in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Naturally occurring compounds, such as flavonoids, have garnered significant attention for their potential as anticancer agents. Among these, 3',3'''-Biapigenin, a biflavonoid found in plants of the Selaginella genus, has emerged as a compound of interest. This guide provides a comparative overview of the efficacy of this compound against standard chemotherapeutic agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Head-to-Head Look
The cornerstone of preliminary anticancer drug evaluation lies in determining its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment. While direct comparative studies of this compound against standard chemotherapies are limited, data from studies on closely related biflavonoids from Selaginella doederleinii provide valuable insights into its potential potency.
For context, a selection of IC50 values for standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—against various cancer cell lines are presented in the table below. It is crucial to note that IC50 values can vary significantly between studies due to differing experimental conditions, such as cell line passage number and assay duration.
Table 1: Comparative In Vitro Efficacy (IC50) of this compound and Standard Chemotherapeutic Agents Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2'',3''-dihydro-3',3'''-Biapigenin | Not Specified | Not Specified | 40.2 µg/mL (~74.4 µM) | [1] |
| Biflavonoid from S. doederleinii | A549 | Lung Carcinoma | 6.35 - 10.18 | [2] |
| MCF-7 | Breast Adenocarcinoma | 6.35 - 10.18 | [2] | |
| SMMC-7721 | Hepatoma | 6.35 - 10.18 | [2] | |
| Biflavonoids from S. doederleinii | NSCLC cells | Non-Small Cell Lung Cancer | 2.3 - 8.4 | [3] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [4] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [4] | |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | ||
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | [4] | |
| Cisplatin | A549 | Lung Carcinoma | Not Specified | |
| HeLa | Cervical Carcinoma | 12.88 (48h) | [5] | |
| HT-29 | Colorectal Adenocarcinoma | 6.3 (48h) | [5] | |
| MCF-7 | Breast Adenocarcinoma | Not Specified | ||
| Paclitaxel | A549 | Lung Carcinoma | Not Specified | |
| HeLa | Cervical Carcinoma | Not Specified | ||
| HT-29 | Colorectal Adenocarcinoma | Not Specified | ||
| MCF-7 | Breast Adenocarcinoma | 7.5 nM (0.0075 µM) |
Note: The IC50 value for 2'',3''-dihydro-3',3'''-biapigenin was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight similar to biapigenin.
The available data, although not a direct comparison, suggest that biflavonoids from the same source as this compound exhibit potent cytotoxic effects, with IC50 values in the low micromolar range, which is comparable to or even more potent than some standard chemotherapeutic agents in certain cell lines.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer activity of a compound is intrinsically linked to its ability to modulate cellular signaling pathways that govern cell proliferation, survival, and metastasis. While the specific molecular targets of this compound are still under investigation, the well-studied mechanisms of its monomeric counterpart, apigenin, offer a strong predictive framework. Apigenin is known to modulate several key signaling pathways implicated in cancer.[4][6] It is plausible that this compound, as a dimer of apigenin, may share or even possess enhanced activity on these pathways.
Key Signaling Pathways Potentially Targeted by this compound (inferred from Apigenin):
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Apigenin has been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4][7]
-
MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division. Apigenin can modulate this pathway to suppress cancer cell proliferation.[4]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival. Apigenin has been demonstrated to inhibit STAT3 activation.[8]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is another transcription factor that plays a critical role in inflammation and cancer. Apigenin can suppress NF-κB activation, thereby reducing the expression of genes involved in cancer progression.[4]
The multi-targeted nature of apigenin, and by extension potentially this compound, presents a significant advantage over many standard chemotherapeutic agents that often have a single, specific mechanism of action. This broader activity could potentially lead to a lower likelihood of developing drug resistance.
Caption: Putative signaling pathways targeted by this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a standard chemotherapeutic agent) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion and Future Directions
The available preclinical data, primarily from related biflavonoids, suggests that this compound holds significant promise as a potent anticancer agent. Its potential to modulate multiple key signaling pathways in cancer cells indicates a favorable mechanistic profile that could translate into improved efficacy and a reduced likelihood of drug resistance compared to some standard chemotherapeutic agents.
References
- 1. Frontiers | Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii [frontiersin.org]
- 2. New cytotoxic biflavones from Selaginella doederleinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Apigenin, A Plant Flavone Playing Noble Roles in Cancer Prevention Via Modulation of Key Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Navigating the Disposal of 3',3'''-Biapigenin: A Guide to Best Practices in the Absence of Specific Data
The primary directive for disposing of any chemical with uncharacterized hazards is to treat it as hazardous waste until proven otherwise. Consultation with your institution's Environmental Health and Safety (EHS) office is the critical first step in the disposal process. EHS professionals can provide guidance based on the chemical's known properties, institutional protocols, and local, state, and federal regulations.
Immediate Safety and Handling Protocol
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is used, including safety goggles, gloves (nitrile or neoprene are generally suitable for minor splashes), and a lab coat. If there is a risk of generating dust or aerosols, all handling should occur within a fume hood.
Step-by-Step Disposal Decision Workflow
The following procedure outlines a general framework for managing the disposal of 3',3'''-Biapigenin or any laboratory chemical with incomplete disposal information.
Step 1: Hazard Assessment and Classification
-
Review Available Data: Although a specific SDS for this compound disposal is elusive, review any available manufacturer's information or related literature for clues about its chemical properties (e.g., reactivity, solubility, stability).
-
Assume Hazardous Characteristics: In the absence of data to the contrary, assume the compound may possess one or more of the four primary hazardous characteristics:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal (typically associated with strong acids or bases).
-
Reactivity: The potential for explosive or violent reactions.
-
Toxicity: The ability to cause harm if ingested, inhaled, or absorbed.[1]
-
-
Consult EHS: Present your findings and assumptions to your institution's EHS office. They will make the final determination of whether the waste is hazardous and guide you on the appropriate disposal pathway.[1][2]
Step 2: Waste Segregation and Collection
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[2][3] Mixing incompatible chemicals can lead to dangerous reactions.[3]
-
Use Appropriate Containers: Collect the waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof lid. Plastic containers are often preferred.[1]
-
Solid vs. Liquid Waste: Keep solid and liquid waste separate.[4] If this compound is in a solid form, collect it as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, keeping halogenated and non-halogenated solvent wastes separate.[3]
Step 3: Labeling and Storage
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.[5] The label should also include the date when waste was first added to the container.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[1][2] The SAA should be a secure area away from general lab traffic and equipped with secondary containment (such as a spill tray) to prevent the spread of potential leaks.[2]
Step 4: Arranging for Disposal
-
Request Pickup: Once the waste container is ready for disposal (e.g., it is full, or the project is complete), follow your institution's procedures to request a waste pickup from the EHS office.[1]
This structured approach ensures that the disposal process is handled safely, even when specific data is lacking.
General Hazardous Waste Classification Data
While specific quantitative data for this compound is unavailable, the following table summarizes general thresholds used to classify characteristic hazardous wastes, according to the U.S. Environmental Protection Agency (EPA) and standard laboratory safety guidelines. This information is for context and underscores the importance of consulting with EHS for a definitive classification.
| Hazardous Characteristic | General Criteria for Classification | Common Examples |
| Ignitability | Liquids with a flash point less than 140°F (60°C). | Ethanol, Acetone, Xylene |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water. | Sodium Metal, Potassium Cyanide, Picric Acid |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Wastes containing heavy metals (e.g., lead, mercury), certain pesticides. |
This table provides general guidelines for classifying hazardous waste. The final determination for any specific chemical must be made by qualified EHS personnel.[1]
Visualizing the Disposal Process
The following diagrams illustrate the logical workflows for chemical disposal decisions and waste segregation.
Caption: Disposal workflow for uncharacterized chemicals.
Caption: General laboratory chemical waste segregation.
References
Personal protective equipment for handling 3',3'''-Biapigenin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3',3'''-Biapigenin, a natural product for research. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Disposable nitrile gloves are recommended for short-term protection.[1][2] For extended contact, consult the glove manufacturer's resistance guide. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard are required.[1] |
| Face Protection | Face Shield | A face shield worn over safety glasses is necessary when there is a risk of splashing or a highly exothermic reaction.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If engineering controls are not sufficient, a respirator is required.[1][3] A respiratory hazard evaluation should be conducted.[1] |
| Footwear | Closed-toe Shoes | Shoes that cover the entire foot are mandatory.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice.[3]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Identification :
-
This compound waste should be considered hazardous waste.
-
Do not mix with other waste streams to avoid incompatible chemical reactions.
-
-
Container Management :
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
-
Disposal Procedure :
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
-
Experimental Protocols
While specific experimental protocols involving this compound are not detailed in the provided safety information, any procedure should incorporate the safety and handling steps outlined above. All manipulations should be performed in a controlled environment, minimizing the generation of dust and aerosols.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
